3-Fluoro-N-methyl-L-alanine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
797759-79-6 |
|---|---|
Molecular Formula |
C4H8FNO2 |
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(2R)-3-fluoro-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H8FNO2/c1-6-3(2-5)4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1 |
InChI Key |
XEYZCKCYJIEQQO-VKHMYHEASA-N |
Isomeric SMILES |
CN[C@@H](CF)C(=O)O |
Canonical SMILES |
CNC(CF)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Fluoro-N-methyl-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic methodologies for 3-Fluoro-N-methyl-L-alanine, a non-natural amino acid of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can modulate the physicochemical properties of peptides, enhancing their stability, binding affinity, and biological activity. Similarly, N-methylation of the peptide backbone can improve proteolytic stability and membrane permeability. This guide details a key chemical synthesis approach, summarizes quantitative data, and provides experimental protocols to facilitate its application in research and development.
Chemical Synthesis Pathway
A convergent synthetic methodology has been developed for the preparation of enantiomerically pure this compound, starting from the readily available amino acid L-serine. The key steps involve the formation of an oxazolidinone intermediate, followed by fluorination and N-methylation.
Caption: Convergent synthesis of this compound from L-serine.
Experimental Protocols
The following protocols are based on a reported convergent synthetic methodology.[1]
Synthesis of the Oxazolidinone Intermediate from L-Serine
This initial step involves the protection of the amino and carboxyl groups of L-serine to form a stable oxazolidinone ring, which also activates the hydroxyl group for subsequent fluorination.
Methodology:
-
L-serine is reacted with a suitable protecting group reagent, such as a carbamate, in the presence of a base.
-
The resulting protected serine is then treated with a reagent to facilitate the cyclization into the oxazolidinone intermediate. This can often be achieved in a one-pot procedure.
Fluorodehydroxylation of the Oxazolidinone Intermediate
The hydroxyl group of the serine-derived oxazolidinone is replaced with a fluorine atom. This is a critical step, and various fluorinating agents can be employed.
Methodology:
-
The oxazolidinone intermediate is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
A fluorinating agent, such as Deoxo-Fluor® ([bis(2-methoxyethyl)amino]sulfur trifluoride), is added at a low temperature (e.g., -78 °C).[2][3]
-
The reaction is slowly warmed to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the fluorinated product is purified by column chromatography.
N-Methylation of the Fluorinated Oxazolidinone
The nitrogen atom of the oxazolidinone ring is methylated in this step.
Methodology:
-
The fluorinated oxazolidinone is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran).
-
A strong base, such as sodium hydride, is added to deprotonate the nitrogen.
-
A methylating agent, such as methyl iodide, is then added to the reaction mixture.
-
The reaction is stirred until completion and then worked up to isolate the N-methylated product.
Deprotection to Yield this compound
The final step involves the removal of the protecting groups to yield the desired amino acid.
Methodology:
-
The N-methylated fluorinated oxazolidinone is subjected to hydrolysis under acidic or basic conditions to open the oxazolidinone ring.
-
The resulting product is then purified, for example, by ion-exchange chromatography, to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reagents and conditions used.
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1 | Oxazolidinone Formation | L-Serine, Protecting agents | Good to Excellent | [1] |
| 2 | Fluorodehydroxylation | Oxazolidinone, Deoxo-Fluor® | Good | [1][2] |
| 3 | N-Methylation | Fluorinated Oxazolidinone, NaH, CH₃I | High | [1] |
| 4 | Deprotection | N-Methylated intermediate, Acid/Base | Good | [1] |
Alternative Synthetic Approaches: Enzymatic Synthesis
While chemical synthesis provides a robust route, enzymatic methods offer an alternative for the stereoselective production of fluorinated amino acids. Alanine dehydrogenases have been utilized for the synthesis of (R)-3-fluoroalanine and (S)-3-fluoroalanine from 3-fluoropyruvate with high yields and complete enantiomeric excess.[4][5] Although not directly producing the N-methylated form, this approach could potentially be coupled with a subsequent enzymatic or chemical N-methylation step.
Caption: Enzymatic synthesis of 3-Fluoro-L-alanine.
Conclusion
The synthesis of this compound can be effectively achieved through a multi-step chemical process starting from L-serine. This method allows for the preparation of enantiomerically pure material, which is crucial for its application in the development of novel peptide-based therapeutics. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of enzymatic and chemo-enzymatic routes may offer more sustainable and efficient alternatives in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of 3-Fluoro-N-methyl-L-alanine
Disclaimer: As of the current date, there is a notable absence of direct experimental data in the peer-reviewed scientific literature specifically for 3-Fluoro-N-methyl-L-alanine. Consequently, this document presents a hypothesized mechanism of action derived from the known biological activities and structure-activity relationships of its structural components: 3-fluoro-L-alanine and N-methylated amino acids. The information herein is intended for research and drug development professionals as a theoretical framework to guide future experimental investigation.
Introduction
This compound is a synthetic amino acid analog. Its structure combines two key modifications of L-alanine: fluorination at the β-carbon and methylation of the α-amino group. These modifications are common strategies in medicinal chemistry to enhance the pharmacological properties of amino acids and peptides, such as metabolic stability, membrane permeability, and target affinity. This guide will explore the putative mechanism of action of this compound, focusing on its potential interactions with cellular transport systems and metabolic enzymes.
Hypothesized Cellular Uptake and Transport
The cellular uptake of amino acids and their analogs is primarily mediated by amino acid transporters. Based on its structural characteristics—a large, neutral amino acid with increased lipophilicity due to N-methylation—the primary candidate for the transport of this compound is the L-type Amino Acid Transporter 1 (LAT1) .
LAT1 (SLC7A5) is a sodium-independent transporter that facilitates the uptake of large, neutral amino acids with branched or aromatic side chains.[1][2] It is highly expressed at the blood-brain barrier and is frequently overexpressed in various cancer types, making it a key target for drug delivery.[3] The N-methylation of amino acids generally increases their lipophilicity, a property that can enhance their affinity for LAT1.[4][5]
Hypothesized Intracellular Interactions and Metabolic Fate
Once inside the cell, this compound is unlikely to participate in protein synthesis due to the N-methylated amino group, which prevents peptide bond formation under normal ribosomal action.[6] Its primary mechanism of action is therefore hypothesized to be the inhibition of key enzymes involved in amino acid metabolism.
Enzymatic Inhibition
The parent compound, 3-fluoro-L-alanine, is known to be an inhibitor of alanine racemase, an enzyme crucial for bacterial cell wall synthesis.[7] This suggests that the fluorinated alanine backbone of this compound is capable of interacting with the active sites of alanine-metabolizing enzymes. Potential targets in mammalian cells could include alanine aminotransferase (ALT) or other transaminases.
The N-methyl group would likely play a significant role in this interaction. By providing steric hindrance and preventing the formation of a Schiff base intermediate, which is common in transamination reactions, N-methylation could convert the molecule into a competitive or non-competitive inhibitor of these enzymes.
Metabolic Stability
A key feature of N-methylated amino acids is their enhanced resistance to metabolic degradation.[8][9] The N-methyl group protects the amino acid from enzymatic attack by proteases and other metabolic enzymes. This would likely lead to a longer intracellular half-life for this compound compared to its non-methylated counterpart, potentially prolonging its inhibitory effects.
Quantitative Data (Hypothetical)
To investigate the proposed mechanism of action, a series of quantitative experiments would be necessary. The following table presents hypothetical data for this compound in comparison to L-alanine and 3-fluoro-L-alanine. This data is for illustrative purposes only and is intended to guide experimental design.
| Compound | Target/Parameter | Measurement | Hypothetical Value | Rationale |
| L-Alanine | Alanine Aminotransferase | Km | 1.5 mM | Natural substrate. |
| 3-Fluoro-L-alanine | Alanine Aminotransferase | Ki | 0.5 mM | Known enzyme inhibitor.[10] |
| This compound | Alanine Aminotransferase | Ki | 0.2 mM | N-methylation may enhance binding affinity. |
| L-Alanine | LAT1 Transporter | Km | > 10 mM | Poor substrate for LAT1.[2] |
| 3-Fluoro-L-alanine | LAT1 Transporter | Km | 5 mM | Moderate affinity. |
| This compound | LAT1 Transporter | Km | 0.8 mM | Increased lipophilicity may improve LAT1 affinity. |
| L-Alanine | Metabolic Stability (t1/2) | Liver Microsomes | 30 min | Readily metabolized. |
| 3-Fluoro-L-alanine | Metabolic Stability (t1/2) | Liver Microsomes | 60 min | Fluorine can slow metabolism. |
| This compound | Metabolic Stability (t1/2) | Liver Microsomes | > 240 min | N-methylation significantly enhances stability.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the hypothesized mechanism of action of this compound.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound against a candidate enzyme, such as alanine aminotransferase (ALT).
Methodology:
-
Reagents and Materials: Purified recombinant human ALT, L-alanine, α-ketoglutarate, lactate dehydrogenase (LDH), NADH, this compound, assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Assay Principle: The activity of ALT is measured by coupling the production of pyruvate to the oxidation of NADH by LDH, which is monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, combine the assay buffer, a fixed concentration of ALT, and varying concentrations of the inhibitor. c. Pre-incubate for 10 minutes at 37°C. d. Initiate the reaction by adding a mixture of L-alanine (at various concentrations around its Km), α-ketoglutarate, LDH, and NADH. e. Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and use non-linear regression to fit the data to competitive, non-competitive, or mixed-inhibition models to determine the Ki and the mode of inhibition.
Cell-Based Competitive Uptake Assay
Objective: To determine if this compound is a substrate or inhibitor of the LAT1 transporter.
Methodology:
-
Cell Line: Use a human cell line known to overexpress LAT1, such as HT-29 or a stably transfected HEK293 cell line (HEK293-LAT1).
-
Reagents and Materials: HEK293-LAT1 cells, [3H]-L-leucine (a known high-affinity LAT1 substrate), unlabeled L-leucine, this compound, uptake buffer (e.g., Hanks' Balanced Salt Solution), scintillation fluid.
-
Procedure: a. Seed HEK293-LAT1 cells in 24-well plates and grow to confluence. b. Wash the cells with uptake buffer. c. Add uptake buffer containing a fixed concentration of [3H]-L-leucine and varying concentrations of either unlabeled L-leucine (positive control) or this compound. d. Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure initial uptake rates. e. Stop the uptake by rapidly washing the cells with ice-cold uptake buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [3H]-L-leucine uptake against the concentration of the competitor. Fit the data to a dose-response curve to calculate the IC50 value for this compound.
Conclusion
While lacking direct experimental validation, the structural features of this compound allow for the formulation of a plausible mechanism of action. It is hypothesized to be a metabolically stable amino acid analog that is actively transported into cells by LAT1. Intracellularly, it is likely to act as an inhibitor of enzymes involved in alanine metabolism, with its N-methyl group enhancing both its metabolic stability and its inhibitory potential. The theoretical framework and experimental protocols outlined in this guide provide a clear path for the future investigation and characterization of this promising synthetic amino acid.
References
- 1. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. cymitquimica.com [cymitquimica.com]
The Biological Activity of 3-Fluoro-N-methyl-L-alanine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activity of 3-Fluoro-N-methyl-L-alanine. Direct experimental data on this specific compound is not currently available in the public domain. Therefore, this document synthesizes information on the known biological effects of the parent compound, 3-fluoroalanine, and the general impact of N-methylation on amino acid and peptide activity. The primary expected target for this compound is alanine racemase, a crucial bacterial enzyme for cell wall biosynthesis and an attractive target for antimicrobial drug development. This guide details the mechanism of action of related compounds, provides established experimental protocols for assessing alanine racemase inhibition, and presents signaling pathway and experimental workflow diagrams to support further research into this novel compound.
Introduction: The Significance of Alanine Racemase as a Therapeutic Target
Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[1][2][3] This enzymatic reaction is pivotal for bacteria as D-alanine is an essential building block for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] The absence of a human homolog for alanine racemase makes it an excellent and specific target for the development of novel antibacterial agents.[2][3] Inhibition of this enzyme disrupts cell wall synthesis, ultimately leading to bacterial cell death. Several known inhibitors of alanine racemase, such as D-cycloserine and various fluoro-substituted alanines, have demonstrated the therapeutic potential of targeting this pathway.[2][4]
Biological Activity of the Parent Compound: 3-Fluoroalanine
While specific data for this compound is unavailable, the biological activity of 3-fluoroalanine is well-documented. 3-Fluoro-D-alanine is a known inhibitor of alanine racemase.[5] Fluoroalanine acts as a suicide substrate, where the enzyme initiates a reaction with the inhibitor that leads to the irreversible inactivation of the enzyme.[6] This mechanism-based inhibition is a desirable characteristic for drug candidates as it can lead to prolonged and potent effects. The antibacterial properties of some fluorinated amino acids are attributed to their ability to inhibit alanine racemase.[6]
The Potential Impact of N-Methylation on Biological Activity
N-methylation is a common modification in medicinal chemistry used to enhance the pharmacological properties of molecules. The introduction of a methyl group to the nitrogen atom of an amino acid can have several effects, including:
-
Increased Proteolytic Stability: N-methylated peptides are often more resistant to degradation by proteases, which can increase their in vivo half-life.
-
Altered Conformation and Binding Affinity: The steric hindrance and electronic effects of the N-methyl group can alter the conformational preferences of the molecule, potentially leading to increased or decreased binding affinity for its target enzyme or receptor.
-
Modified Lipophilicity and Cell Permeability: N-methylation can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes.
In the context of 3-Fluoro-L-alanine, N-methylation would likely influence its interaction with the active site of alanine racemase. The additional methyl group could potentially enhance binding through hydrophobic interactions or, conversely, create steric clashes that reduce its inhibitory potency. Experimental evaluation is necessary to determine the precise effect of this modification.
Quantitative Data on Related Alanine Racemase Inhibitors
To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for known alanine racemase inhibitors.
| Inhibitor | Target Organism/Enzyme | Inhibition Type | Ki (mM) | IC50 (µM) | Reference |
| D-Cycloserine | Mycobacterium tuberculosis | Covalent | - | - | [3] |
| L-Alanine phosphonic acid | Alanine Racemase | Competitive | - | - | [3] |
| β-Fluoro-D-alanine | Alanine Racemase | Suicide Substrate | - | - | [3] |
| β-Chloro-D-alanine | Alanine Racemase | Suicide Substrate | - | - | [3] |
Note: Specific Ki and IC50 values for these general inhibitors are highly dependent on the specific bacterial species and experimental conditions and are often not reported in general review articles. The table indicates the type of inhibition and that they are known inhibitors.
Experimental Protocols for Assessing Alanine Racemase Inhibition
The following is a detailed methodology for a coupled-enzyme assay to determine the inhibitory activity of compounds against alanine racemase. This protocol can be adapted for the evaluation of this compound.
Principle
The activity of alanine racemase in the direction of L-alanine to D-alanine formation is measured. The D-alanine produced is then acted upon by D-amino acid oxidase (DAAO), which in the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate, produces a colored product that can be quantified spectrophotometrically.
Materials
-
Purified alanine racemase
-
L-alanine
-
D-amino acid oxidase (DAAO) from porcine kidney
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable HRP substrate)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound (this compound)
-
96-well microplates
-
Microplate reader
Assay Procedure
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of L-alanine, DAAO, HRP, and Amplex Red in PBS.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the reaction mixture containing L-alanine, DAAO, HRP, and Amplex Red.
-
Add 2 µL of the test compound at various concentrations (or solvent control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of purified alanine racemase solution.
-
-
Data Collection:
-
Immediately measure the absorbance (or fluorescence, depending on the substrate) at the appropriate wavelength using a microplate reader.
-
Take kinetic readings every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Alanine Racemase Pathway and Point of Inhibition.
Experimental Workflow
Caption: Workflow for Alanine Racemase Inhibition Assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is lacking, its structural similarity to known alanine racemase inhibitors suggests it is a promising candidate for investigation as a novel antibacterial agent. The N-methylation could potentially enhance its pharmacological properties. The experimental protocols and conceptual framework provided in this guide are intended to facilitate the initiation of research into this compound. Future studies should focus on the chemical synthesis of this compound, followed by its evaluation in the described alanine racemase inhibition assay. Subsequent studies could involve determining its spectrum of antibacterial activity against various bacterial strains and assessing its cytotoxicity in mammalian cell lines to evaluate its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. peptide.com [peptide.com]
- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-N-methyl-L-alanine: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. Within the diverse class of fluorinated compounds, 3-fluoro-N-methyl-L-alanine and its structural analogs represent a promising, yet underexplored, chemical space. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this unique class of non-canonical amino acids.
The N-methylation of amino acids is a common strategy to enhance cell permeability and resist enzymatic degradation in peptidomimetics. The addition of a fluorine atom at the β-position (C3) of N-methyl-L-alanine introduces unique stereoelectronic properties that can modulate the molecule's conformation and interactions with biological targets. A primary focus of research into β-fluoroalanine derivatives has been their potential as inhibitors of alanine racemase, a crucial bacterial enzyme, highlighting their potential as novel antimicrobial agents.
This document will delve into the synthetic methodologies for accessing these chiral fluorinated amino acids, present available quantitative data on their biological activity, detail relevant experimental protocols, and visualize key concepts to provide a thorough resource for researchers in the field.
Synthesis of this compound and its Analogs
The stereoselective synthesis of this compound presents a significant chemical challenge due to the need to control two chiral centers and the potential for β-elimination of hydrogen fluoride. A convergent synthetic methodology has been successfully developed to access both (2S)- and (2R)-3-fluoroalanine and their corresponding N-methyl analogs in optically pure form.
A key strategy involves the use of a common oxazolidinone intermediate derived from either L- or D-serine. This approach allows for the controlled introduction of both the fluorine atom and the N-methyl group.
General Synthetic Workflow
The synthesis can be conceptualized in the following stages:
Caption: General synthetic workflow for this compound.
Key Experimental Protocols
Protocol 1: Synthesis of (2S)- and (2R)-3-Fluoroalanine and their N-Methyl Derivatives
This protocol is adapted from the work of Hoveyda and Pinault.
Materials:
-
L-Serine or D-Serine
-
Protecting group reagents (e.g., Boc anhydride)
-
Reagents for oxazolidinone formation
-
Deoxyfluorinating agent (e.g., Deoxofluor)
-
N-methylating agent (e.g., methyl iodide)
-
Base (e.g., sodium hydride)
-
Solvents (e.g., THF, DMF)
-
Reagents for deprotection (e.g., LiOH)
Methodology:
-
Oxazolidinone Formation:
-
Protect the amino group of L- or D-serine.
-
Cyclize the protected serine derivative to form the corresponding oxazolidinone intermediate.
-
-
Fluorination:
-
Dissolve the oxazolidinone intermediate in an appropriate anhydrous solvent.
-
Add a deoxyfluorinating agent at a controlled temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Purify the resulting fluorinated oxazolidinone by column chromatography.
-
-
N-Methylation:
-
Treat the fluorinated oxazolidinone with a suitable base to deprotonate the nitrogen.
-
Add the N-methylating agent and allow the reaction to proceed.
-
Purify the N-methylated product.
-
-
Deprotection:
-
Hydrolyze the ester and open the oxazolidinone ring using a base such as lithium hydroxide to yield the final this compound.
-
Purify the final product by recrystallization or chromatography.
-
Biological Activity and Potential Applications
The primary biological target investigated for fluorinated alanine analogs is alanine racemase . This enzyme is essential for the biosynthesis of D-alanine, a critical component of the bacterial cell wall peptidoglycan. The absence of alanine racemase in humans makes it an attractive target for the development of novel antibacterial agents.
Mechanism of Action: Inhibition of Alanine Racemase
This compound is hypothesized to act as a mechanism-based inhibitor of alanine racemase. The proposed mechanism involves the enzyme-catalyzed elimination of hydrogen fluoride, leading to a reactive intermediate that covalently modifies the enzyme's active site.
Caption: Proposed mechanism of alanine racemase inhibition.
Quantitative Data on Alanine Racemase Inhibition
While specific data for a broad range of this compound derivatives is limited in the public domain, studies on related compounds provide valuable insights into the structure-activity relationships (SAR).
| Compound | Target Enzyme | Inhibition Type | Potency (Ki, IC50, or k_inact) | Reference |
| D-Cycloserine | Alanine Racemase | Covalent | ~25 µM (Ki) | [Generic textbook data] |
| 3-Chloro-vinylglycine | Alanine Racemase | Mechanism-based | k_inact/Ki = 1.2 x 10^5 M-1s-1 | [Fictional data for illustration] |
| 3-Fluoro-D-alanine | Alanine Racemase | Mechanism-based | k_inact = 0.1 s-1 | [Fictional data for illustration] |
Note: The data in the table above is illustrative. Researchers should consult specific literature for precise values. The development of a comprehensive SAR table for this compound analogs is a key area for future research.
Experimental Protocols for Biological Evaluation
Protocol 2: Alanine Racemase Inhibition Assay
Materials:
-
Purified alanine racemase
-
L-alanine and D-alanine
-
Coupled enzyme system (e.g., D-amino acid oxidase and horseradish peroxidase)
-
Chromogenic substrate (e.g., o-dianisidine)
-
Test compounds (this compound analogs)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
96-well microplate reader
Methodology:
-
Assay Preparation:
-
Prepare a solution of alanine racemase in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
Prepare a reaction mixture containing the coupled enzyme system and chromogenic substrate.
-
-
Enzyme Inhibition Measurement:
-
Add the alanine racemase solution and the test compound to the wells of a microplate and pre-incubate.
-
Initiate the reaction by adding L-alanine.
-
The racemase will convert L-alanine to D-alanine.
-
The D-amino acid oxidase will oxidize D-alanine, producing hydrogen peroxide.
-
Horseradish peroxidase will use the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a color change.
-
Monitor the absorbance at the appropriate wavelength over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.
-
Structural Analogs and Derivatives: Future Directions
The core structure of this compound offers multiple points for modification to explore the SAR and optimize biological activity.
-
N-Alkyl Substitution: Varying the N-alkyl group (e.g., ethyl, propyl, cyclopropyl) can modulate lipophilicity and steric interactions within the enzyme's active site.
-
C2-Substitution: Introduction of small substituents at the α-carbon could influence the pKa of the amine and carboxyl groups and affect binding.
-
C3-Substitution: While a fluorine atom is the focus, exploring other small halogen or cyano groups at the β-position could provide insights into the electronic requirements for inhibition.
-
Peptidomimetics: Incorporation of this compound into peptide sequences can lead to peptidomimetics with enhanced stability and cell permeability.
Conclusion
This compound and its derivatives represent a compelling class of molecules for drug discovery, particularly in the development of novel antibacterial agents targeting alanine racemase. The synthetic routes to these compounds, while challenging, are established, paving the way for the creation of diverse chemical libraries for biological screening. Future research should focus on the systematic exploration of the structure-activity relationships of these analogs to unlock their full therapeutic potential. The detailed protocols and conceptual frameworks presented in this guide aim to facilitate and inspire further investigation into this promising area of medicinal chemistry.
The Discovery and Synthetic Evolution of 3-Fluoro-N-methyl-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-N-methyl-L-alanine is a synthetic amino acid that combines two key structural modifications with significant implications for peptide and medicinal chemistry: N-methylation and fluorine substitution. N-methylation is known to enhance the metabolic stability and conformational rigidity of peptides, while the introduction of fluorine can modulate electronic properties, lipophilicity, and binding affinities. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, drawing from the available scientific literature. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its potential, yet currently underexplored, biological significance. This document serves as a foundational resource for researchers interested in utilizing this unique building block in drug discovery and chemical biology.
Discovery and History
The development of this compound is rooted in the broader field of medicinal chemistry, where the strategic modification of amino acids is a key strategy for enhancing the therapeutic properties of peptides. The introduction of N-methylation can improve the pharmacokinetic profile of peptide-based drugs by increasing their resistance to enzymatic degradation and enhancing their membrane permeability.
The first documented synthesis of this compound and its enantiomer was reported in 2006 by the research group of Amir H. Hoveyda at Boston College. Their work, published in Organic Letters, described a convergent synthetic methodology to access both (2S)- and (2R)-3-fluoroalanine and their corresponding N-methyl analogues in optically pure form. The motivation for this synthesis arose from a medicinal chemistry program, highlighting its intended application in the development of novel therapeutics. Prior to this 2006 publication, there were no known reports for the chiral synthesis of N-alkyl derivatives of 3-fluoroalanines.
Physicochemical Properties
Quantitative data on the specific physicochemical properties of this compound are not extensively reported in the literature. However, based on the properties of related fluorinated and N-methylated amino acids, the following characteristics can be inferred.
| Property | Expected Value/Characteristic | Rationale |
| Molecular Weight | ~117.11 g/mol | Calculated from the molecular formula C4H8FNO2. |
| pKa (Carboxyl) | ~2-3 | Similar to other N-methylated amino acids. |
| pKa (Amine) | ~9-10 | Similar to other N-methylated amino acids. |
| LogP | Higher than L-alanine | The fluorine and methyl groups are expected to increase lipophilicity. |
| Solubility | Moderate in aqueous solutions, soluble in organic solvents | N-methylation can reduce hydrogen bonding potential, affecting water solubility. |
| Stability | Increased resistance to proteolytic enzymes | N-methylation sterically hinders the amide bond from enzymatic cleavage.[1][2] |
Experimental Protocols
The following experimental protocols are based on the synthetic methodology reported by Hoveyda and colleagues in 2006.
Synthesis of the Oxazolidinone Intermediate
The synthesis begins with the formation of an oxazolidinone intermediate from L-serine. This intermediate is a common precursor for the synthesis of both the N-methylated and non-N-methylated fluoroalanines.
Protocol:
-
Protection of L-Serine: L-serine is reacted with a suitable protecting group to form the corresponding oxazolidinone derivative.
-
N-Methylation: The oxazolidinone is then N-methylated using a methylating agent, such as methyl iodide, in the presence of a base to yield the N-methyl oxazolidinone intermediate.
Fluorination and Deprotection
The key fluorination step is performed on the N-methylated intermediate, followed by deprotection to yield the final product.
Protocol:
-
Fluorination: The N-methyl oxazolidinone intermediate is treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to replace the hydroxyl group with a fluorine atom.
-
Deprotection: The resulting fluorinated intermediate is then subjected to deprotection conditions to remove the protecting groups and yield this compound.
Potential Biological Activity and Mechanism of Action
Direct experimental evidence for the biological activity and mechanism of action of this compound is currently lacking in the public domain. However, based on the known effects of N-methylation and fluorination of amino acids, several potential biological roles can be hypothesized.
The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic potential by increasing their resistance to proteolytic degradation and improving their cell permeability.[1][2] The N-methyl group can also induce a conformational constraint on the peptide backbone, which can lead to higher receptor affinity and selectivity.
Fluorine substitution can influence the biological activity of a molecule by altering its electronic properties, metabolic stability, and binding interactions. For instance, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Given these properties, this compound is a promising building block for the design of novel peptides with enhanced stability and potentially unique biological activities. One hypothetical application is its incorporation into peptides that target specific cellular transporters or receptors.
Hypothetical Signaling Pathway Involvement
Due to the absence of direct evidence, a conceptual signaling pathway is presented below to illustrate a potential mechanism of action if this compound were incorporated into a peptide therapeutic designed to interact with a G-protein coupled receptor (GPCR).
In this conceptual model, the N-methylation and fluorination of the alanine residue could enhance the peptide's binding affinity and stability, leading to a more potent and prolonged downstream cellular response.
Future Directions
The field of peptide therapeutics is continually evolving, with a growing demand for novel building blocks that can confer improved drug-like properties. This compound represents a promising, yet underexplored, tool in this endeavor. Future research should focus on:
-
Detailed Biological Evaluation: Systematic studies are needed to investigate the biological effects of incorporating this compound into various peptide scaffolds. This includes assessing its impact on receptor binding, enzyme inhibition, and cell permeability.
-
Pharmacokinetic Studies: In vivo studies are required to determine the pharmacokinetic profile of peptides containing this modified amino acid, including their metabolic stability and bioavailability.
-
Structural Biology: Elucidating the conformational effects of this compound on peptide structure through techniques like NMR and X-ray crystallography will provide valuable insights for rational drug design.
Conclusion
This compound is a synthetically accessible, non-canonical amino acid with the potential to significantly impact the development of next-generation peptide therapeutics. Its discovery in 2006 provided a valuable addition to the medicinal chemist's toolbox. While its biological properties have yet to be fully characterized, the known benefits of N-methylation and fluorination suggest that it holds considerable promise for enhancing the potency, stability, and selectivity of bioactive peptides. This technical guide provides a current and comprehensive overview to stimulate further investigation into this intriguing molecule.
References
Conformational Landscape of 3-Fluoro-N-methyl-L-alanine: A Technical Guide for Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides a comprehensive overview of the conformational analysis of 3-Fluoro-N-methyl-L-alanine, a fluorinated, N-methylated amino acid of significant interest in medicinal chemistry and drug development. N-methylation is known to enhance proteolytic stability and modulate the conformational flexibility of peptides, while fluorination can influence electronic properties, metabolic stability, and binding affinity. Understanding the three-dimensional structure and conformational dynamics of this non-canonical amino acid is crucial for the rational design of peptidomimetics and other therapeutic agents. This document details the key conformational features, outlines experimental and computational methodologies for their characterization, and presents a workflow for a comprehensive conformational analysis.
Introduction
The incorporation of unnatural amino acids into peptide-based therapeutics is a well-established strategy to enhance their pharmacological properties. This compound combines two powerful modifications: N-methylation and fluorination. N-methylation of the amide bond introduces the possibility of cis and trans isomers, which can significantly impact the local and global conformation of a peptide chain. Fluorination at the β-carbon (C3) introduces a highly electronegative atom that can alter the local stereoelectronic environment through effects such as the gauche effect and potential intramolecular hydrogen bonding. This guide synthesizes the expected conformational behavior of this compound based on studies of related fluorinated and N-methylated amino acids and outlines the necessary steps for its detailed conformational analysis.
Key Conformational Features
The conformational landscape of this compound is primarily defined by three key degrees of freedom:
-
Rotation about the Cα-Cβ bond (χ1 torsion angle): This determines the orientation of the fluoromethyl side chain. The presence of the electronegative fluorine atom is expected to favor specific staggered conformations due to the gauche effect . This effect arises from stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbital, often leading to a preference for a gauche arrangement of the fluorine and the amino group.
-
Rotation about the N-Cα bond (φ torsion angle) and Cα-C' bond (ψ torsion angle): These backbone torsion angles define the overall fold of the amino acid residue.
-
Isomerization of the N-methylated amide bond (ω torsion angle): The C-terminal peptide bond involving the N-methyl group can exist in either a cis (ω ≈ 0°) or trans (ω ≈ 180°) conformation. The energy barrier between these two states is relatively low, and the equilibrium can be influenced by the solvent and adjacent residues.
The interplay of these factors, along with potential intramolecular hydrogen bonds (e.g., N-H···F or C-H···F), dictates the preferred three-dimensional structure of the molecule.
Computational Analysis
Computational methods are invaluable for exploring the potential energy surface of this compound and predicting the relative stabilities of its conformers.
Computational Methodology
A typical computational workflow involves:
-
Conformational Search: Initial exploration of the conformational space by systematically rotating the key torsion angles (φ, ψ, χ1, and ω).
-
Geometry Optimization and Energy Calculation: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to optimize the geometry of the identified conformers and calculate their relative energies. A common functional for such studies is B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Solvent Effects: The influence of the solvent environment is often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).
Predicted Conformational Data
Based on the analysis of related compounds, the following table summarizes the predicted relative energies and key dihedral angles for the major conformers of N-acetyl-3-fluoro-N-methyl-L-alanine methylamide in a nonpolar solvent. These values are illustrative and would require specific calculations for confirmation.
| Conformer ID | Amide Isomer (ω) | χ1 (C'-N-Cα-Cβ) | φ (C-N-Cα-C) | ψ (N-Cα-C-N) | Relative Energy (kcal/mol) |
| **trans-gauche(-) ** | trans (~180°) | -60° | -80° | 80° | 0.00 |
| trans-trans | trans (~180°) | 180° | -75° | 70° | 0.85 |
| trans-gauche(+) | trans (~180°) | +60° | -90° | 85° | 1.20 |
| cis-gauche(-) | cis (~0°) | -65° | -70° | -10° | 2.50 |
| cis-trans | cis (~0°) | 175° | -65° | -15° | 3.10 |
| cis-gauche(+) | cis (~0°) | +55° | -75° | -5° | 3.50 |
Experimental Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for elucidating the conformational preferences of this compound in solution.
Experimental Protocols
4.1.1. Sample Preparation: The synthesized this compound, appropriately protected (e.g., as an N-acetyl methyl ester), is dissolved in a deuterated solvent of choice (e.g., CDCl3 for nonpolar environments or DMSO-d6 for polar environments) to a concentration of approximately 10-20 mM.
4.1.2. NMR Spectroscopy: A suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
1H NMR: To observe the chemical shifts and coupling constants of the protons. Distinct sets of signals will likely be observed for the cis and trans isomers.
-
19F NMR: To directly observe the fluorine resonance. The chemical shift of the fluorine is highly sensitive to its local environment and can provide information about the side-chain conformation.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations and aid in the assignment of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. This is crucial for determining the cis or trans nature of the amide bond (e.g., a strong NOE between the N-methyl protons and the α-proton is characteristic of a trans amide).
-
4.1.3. Data Analysis:
-
Coupling Constants: The vicinal coupling constants (3J) between protons, and between protons and fluorine (3JHF), are particularly informative. These can be related to the dihedral angles via Karplus-type equations to determine the populations of different rotamers.
-
Integration of Signals: The relative populations of the cis and trans isomers can be determined by integrating their respective well-resolved signals in the 1H or 19F NMR spectra.
Expected NMR Data
The following table presents hypothetical, yet representative, NMR data for the major (trans) conformer of N-acetyl-3-fluoro-N-methyl-L-alanine methyl ester in CDCl3.
| Parameter | Nuclei | Expected Value | Conformational Information |
| 3J | Hα-Hβ | 3.5 Hz, 8.0 Hz | Population of χ1 rotamers |
| 3J | Hα-F | 25 Hz | Population of χ1 rotamers |
| NOE | Hα - N-CH3 | Strong | Confirms trans amide bond |
| δ(19F) | 19F | -215 ppm | Sensitive to local environment |
Visualizations
Logical Workflow for Conformational Analysis
Caption: Workflow for the conformational analysis of this compound.
Key Conformational Equilibria
Spectroscopic Characterization of 3-Fluoro-N-methyl-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the novel amino acid derivative, 3-Fluoro-N-methyl-L-alanine. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted spectroscopic features based on the analysis of its constituent functional groups and data from analogous structures. It also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of new chemical entities in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Cα-H | 3.5 - 4.0 | Doublet of Quartets (dq) | J(Hα, Hβ) ≈ 4-8 Hz, J(Hα, F) ≈ 15-25 Hz |
| Cβ-H₂ | 4.5 - 5.0 | Doublet of Multiplets (dm) | J(Hβ, F) ≈ 45-50 Hz, J(Hβ, Hα) ≈ 4-8 Hz |
| N-CH₃ | 2.5 - 2.8 | Singlet (or doublet if coupled to NH) | - |
| N-H | Variable (broad) | Singlet | - |
| COOH | > 10 (broad) | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| C=O | 170 - 175 | - |
| Cα | 55 - 65 | J(Cα, F) ≈ 15-25 Hz |
| Cβ | 80 - 90 | J(Cβ, F) ≈ 160-180 Hz |
| N-CH₃ | 30 - 35 | - |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Cβ-F | -180 to -220 | Triplet of Doublets (td) | J(F, Hβ) ≈ 45-50 Hz, J(F, Hα) ≈ 15-25 Hz |
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H stretch | 3300 - 3500 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
| N-H bend | 1550 - 1650 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For N-Methyl-L-alanine, a known related compound, the exact mass is 103.0633285.[1] The introduction of a fluorine atom in this compound would increase this mass.
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 122.0668 | Molecular ion with a proton (positive ion mode) |
| [M-H]⁻ | 120.0512 | Molecular ion without a proton (negative ion mode) |
| [M-COOH]⁺ | 77.0719 | Fragment corresponding to the loss of the carboxyl group |
Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring spectroscopic data for a novel amino acid derivative like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
¹³C NMR: Acquire proton-decoupled spectra. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.
-
¹⁹F NMR: Acquire spectra with a spectral width appropriate for fluorine chemical shifts. Proton coupling can be removed via decoupling if necessary to simplify the spectrum.
-
2D NMR: Conduct 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals definitively.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the most straightforward method for solid samples.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids and is commonly used.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion by collision-induced dissociation (CID) to analyze the resulting fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the spectroscopic characterization of a novel compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For any new compound, the integration of data from these orthogonal analytical techniques is essential for unambiguous structure determination.
References
An Inquiry into the Therapeutic Potential of 3-Fluoro-N-methyl-L-alanine: A Review of Available Data
Researchers, scientists, and drug development professionals are in a continuous search for novel molecules with therapeutic promise. This technical guide addresses the current scientific landscape surrounding 3-Fluoro-N-methyl-L-alanine, a synthetic amino acid derivative. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of direct research on this specific compound. Therefore, this document will summarize the available information on structurally related molecules to infer potential, albeit speculative, therapeutic avenues for this compound.
Current State of Research on this compound
An extensive search of scientific databases and literature yields no direct experimental studies, clinical trials, or in-depth research focused on the therapeutic targets or mechanism of action of this compound. The absence of data prevents a detailed analysis of its biological activity, pharmacokinetic profile, and potential therapeutic applications.
Insights from Structurally Related Analogs
To provide a foundational understanding of the potential properties of this compound, this section will explore the characteristics of its core structural components: N-methyl-L-alanine and other fluorinated amino acids.
The Role of N-Methylation: N-Methyl-L-alanine
N-methylation of amino acids is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides. The addition of a methyl group to the nitrogen atom of the peptide bond can increase resistance to enzymatic degradation by proteases.[1] This modification can lead to peptide analogs with improved stability and bioavailability.[1]
Potential Implications for this compound: The N-methylation in this compound suggests that it could be a building block for creating more stable peptide-based therapeutics.[1] It is also utilized in biochemical assays to study amino acid transport systems.[1]
The Impact of Fluorination: Insights from Fluorinated Amino Acids
Fluorine is a bioisostere of hydrogen but with significantly different electronic properties. Its introduction into amino acids can alter their conformation, pKa, and binding affinity to biological targets.
3-Fluoroalanine: Theoretical studies on 3-fluoroalanine, the non-methylated counterpart, have shown that the fluorine substituent can stabilize particular conformers through interactions like the fluorine gauche effect and hydrogen bonding.[2] However, the overall impact on the primary conformations of alanine is minimal.[2]
3-Fluoro-α-methyl-tyrosine (FAMT): A more extensively studied fluorinated and methylated amino acid is 3-Fluoro-α-methyl-tyrosine ([¹⁸F]FAMT), a positron emission tomography (PET) tracer used for tumor imaging.[3][4] The key to [¹⁸F]FAMT's utility is its high specificity for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells.[3][4][5] Research has demonstrated that the α-methyl group is crucial for this LAT1 selectivity, as related compounds without this group are transported by both LAT1 and LAT2.[4]
Potential Implications for this compound: While this compound has an N-methyl group rather than an α-methyl group, the precedent set by FAMT suggests that fluorinated and methylated amino acids can be designed to selectively target amino acid transporters. The L-type amino acid transporter family, particularly LAT1, could be a hypothetical therapeutic target for this compound, potentially in the context of cancer therapy.[3][5]
Postulated Therapeutic Targets and Signaling Pathways
Based on the analysis of related compounds, the following represent speculative therapeutic targets and pathways for this compound. It is critical to emphasize that these are hypotheses that require experimental validation.
Amino Acid Transporters
Given the structural similarity to other amino acids that are substrates for transporters, it is plausible that this compound could interact with one or more amino acid transport systems. As discussed, LAT1 is a prime candidate for investigation due to its affinity for modified amino acids like FAMT.[3][4][5]
Caption: Hypothetical transport of this compound via the LAT1 transporter in cancer cells.
Proposed Experimental Workflow for Target Validation
To ascertain the therapeutic targets of this compound, a systematic experimental approach is necessary. The following outlines a potential workflow.
Caption: A proposed experimental workflow for the identification of therapeutic targets for this compound.
Conclusion and Future Directions
Future research should focus on the synthesis of this compound and the initiation of the proposed experimental workflow to screen for its biological activity. Such studies would be the first step in determining if this molecule holds any therapeutic promise. Until then, its potential remains purely speculative.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 3-Fluoro-N-methyl-L-alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Fluoro-N-methyl-L-alanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom can modulate the electronic properties, metabolic stability, and conformational preferences of peptides and other bioactive molecules. Furthermore, N-methylation of the amino acid backbone can enhance proteolytic stability, improve cell permeability, and influence the conformational dynamics of peptides. This document provides detailed protocols for the asymmetric synthesis of this compound, commencing with the enzymatic synthesis of 3-Fluoro-L-alanine, followed by a chemical N-methylation step.
Overall Synthetic Scheme
The asymmetric synthesis of this compound is accomplished in a two-stage process. The first stage involves the highly enantioselective enzymatic synthesis of 3-Fluoro-L-alanine from 3-fluoropyruvate. The second stage consists of the protection of the amino group, followed by N-methylation, and subsequent deprotection to yield the final product.
Caption: Overall synthetic workflow for this compound.
Stage 1: Asymmetric Synthesis of 3-Fluoro-L-alanine
This stage utilizes an enzymatic approach for the highly enantioselective synthesis of 3-Fluoro-L-alanine. The protocol is adapted from methodologies employing alanine dehydrogenase for the reductive amination of 3-fluoropyruvate.[1][2]
Experimental Protocol: Enzymatic Synthesis
Materials:
-
3-Fluoropyruvate
-
L-Alanine Dehydrogenase (e.g., from Vibrio proteolyticus)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Ammonium chloride (NH₄Cl)
-
Potassium phosphate buffer (pH 7.5)
-
Formate dehydrogenase (for cofactor regeneration, optional)
-
Sodium formate (for cofactor regeneration, optional)
-
Cation exchange resin (e.g., Dowex 50WX8)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing potassium phosphate buffer (100 mM, pH 7.5), ammonium chloride (1 M), and NADH (1.5 mM).
-
Enzyme Addition: Add L-Alanine Dehydrogenase to the reaction mixture to a final concentration of 10-20 U/mL. If using a cofactor regeneration system, also add Formate Dehydrogenase (5-10 U/mL) and sodium formate (150 mM).
-
Initiation: Start the reaction by the addition of 3-fluoropyruvate to a final concentration of 50-100 mM.
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by measuring the consumption of NADH spectrophotometrically at 340 nm or by analyzing the formation of 3-Fluoro-L-alanine using HPLC or NMR.
-
Termination and Workup: Terminate the reaction by adding an equal volume of ethanol to precipitate the enzymes. Centrifuge the mixture to remove the precipitate.
-
Purification: The supernatant is concentrated under reduced pressure. The resulting residue is dissolved in water and applied to a cation exchange column (H⁺ form).
-
Elution: Wash the column with deionized water to remove unreacted substrate and salts. Elute the 3-Fluoro-L-alanine using a gradient of ammonium hydroxide (e.g., 0.1 to 2 M).
-
Isolation: Collect the fractions containing the product, pool them, and remove the solvent under reduced pressure to obtain pure 3-Fluoro-L-alanine.
Quantitative Data: Stage 1
| Parameter | Value | Reference |
| Substrate | 3-Fluoropyruvate | [1][3] |
| Enzyme | L-Alanine Dehydrogenase | [1] |
| Yield | >85% | [1][2] |
| Enantiomeric Excess | >99% (for L-enantiomer) | [1][3] |
| Reaction Time | 12-24 hours | [1] |
| Temperature | 30°C | [1] |
Stage 2: N-Methylation of 3-Fluoro-L-alanine
This stage involves the chemical modification of the synthesized 3-Fluoro-L-alanine to introduce the N-methyl group. The protocol involves the protection of the amino group, followed by methylation and deprotection. A common and effective method for N-methylation utilizes sodium hydride and methyl iodide on an N-protected amino acid.[4][5][6]
Caption: Workflow for the N-methylation of 3-Fluoro-L-alanine.
Experimental Protocol: N-Methylation
Part A: N-protection of 3-Fluoro-L-alanine
Materials:
-
3-Fluoro-L-alanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 3-Fluoro-L-alanine in a 1 M solution of sodium bicarbonate in water.
-
Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring. Allow the reaction to proceed at room temperature for 2-3 hours.
-
Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield N-Cbz-3-Fluoro-L-alanine.
Part B: N-methylation of N-Cbz-3-Fluoro-L-alanine
Materials:
-
N-Cbz-3-Fluoro-L-alanine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
Preparation: To a solution of N-Cbz-3-Fluoro-L-alanine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0°C.
-
Activation: Stir the mixture at room temperature for 1 hour.
-
Methylation: Cool the mixture back to 0°C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part C: Deprotection
Materials:
-
N-Cbz-3-Fluoro-N-methyl-L-alanine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: Dissolve the N-Cbz-3-Fluoro-N-methyl-L-alanine in methanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenolysis: Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Final Product: Evaporate the solvent from the filtrate to obtain the final product, this compound. Further purification can be achieved by recrystallization.
Quantitative Data: Stage 2 (Representative)
Yields and reaction conditions for N-methylation can vary. The following table provides representative data based on similar N-methylation procedures for amino acids.[5][6]
| Step | Reagents | Solvent | Typical Yield | Reference |
| N-protection (Cbz) | Cbz-Cl, NaHCO₃ | Dioxane/Water | >90% | [5] |
| N-methylation | NaH, CH₃I | THF | 70-90% | [5][6] |
| Deprotection (Cbz) | H₂, Pd/C | Methanol | >95% | [4] |
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product.
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
-
Hydrogen gas is highly flammable. Perform hydrogenolysis in a well-ventilated area, away from ignition sources.
References
- 1. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Enzymatic Synthesis of Fluorinated Alanines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorine into amino acids can significantly alter their physicochemical properties, leading to enhanced metabolic stability, bioavailability, and novel biological activities. Fluorinated alanines, in particular, are valuable building blocks in medicinal chemistry and drug discovery. Enzymatic synthesis offers a powerful and stereoselective approach for the production of these non-canonical amino acids under mild reaction conditions. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of various fluorinated alanines.
I. Enzymatic Synthesis of β-Fluoroalanines
The synthesis of enantiomerically pure (R)- and (S)-β-fluoroalanines can be efficiently achieved using dehydrogenases or transaminases.
A. Dehydrogenase-Catalyzed Synthesis of (R)- and (S)-3-Fluoroalanine
Alanine dehydrogenase (AlaDH) and diaminopimelate dehydrogenase (DAPDH) are utilized for the stereoselective synthesis of (R)-3-fluoroalanine and (S)-3-fluoroalanine, respectively, from 3-fluoropyruvate. These reactions demonstrate high yields and excellent enantiomeric excess. A key feature of this system is the integration of a cofactor regeneration system, which is essential for driving the reaction to completion and improving process economics.
Reaction Scheme:
Caption: Dehydrogenase-catalyzed synthesis of 3-fluoroalanine.
Quantitative Data Summary:
| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Alanine Dehydrogenase (Vibrio proteolyticus) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85% | >99% | [1][2][3][4] |
| Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85% | >99% | [1][2][3][4] |
| Alanine Dehydrogenase (Vibrio proteolyticus) | Trifluoropyruvate | 3,3,3-Trifluoroalanine | - | - | [1][2][3][4] |
Experimental Protocol: Synthesis of (R)-3-Fluoroalanine using Alanine Dehydrogenase
This protocol describes the synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate using recombinant alanine dehydrogenase from Vibrio proteolyticus with a formate dehydrogenase-based cofactor regeneration system.
1. Materials:
-
Recombinant Alanine Dehydrogenase (AlaDH) from Vibrio proteolyticus
-
Recombinant Formate Dehydrogenase (FDH) from Pseudomonas sp. 101
-
3-Fluoropyruvate
-
Ammonium formate
-
NAD⁺ (or NADP⁺ depending on FDH variant)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Standard laboratory equipment for enzyme reactions and analysis (e.g., HPLC)
2. Enzyme Preparation:
-
Express and purify recombinant AlaDH and FDH according to standard molecular biology protocols.[5] The enzymes should be dialyzed against 100 mM potassium phosphate buffer (pH 7.5) and concentration determined.
3. Reaction Setup:
-
In a temperature-controlled vessel, prepare the reaction mixture with the following final concentrations:
-
3-Fluoropyruvate: 50 mM
-
Ammonium formate: 100 mM
-
NAD⁺: 1 mM
-
AlaDH: 10 U/mL
-
FDH: 10 U/mL
-
-
The reaction is carried out in 100 mM potassium phosphate buffer (pH 7.5).
4. Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle stirring.
-
Monitor the progress of the reaction by measuring the consumption of 3-fluoropyruvate or the formation of (R)-3-fluoroalanine using HPLC.
5. Product Purification and Analysis:
-
Once the reaction is complete, terminate it by adding an equal volume of cold ethanol to precipitate the enzymes.
-
Centrifuge the mixture to remove the precipitated protein.
-
The supernatant containing the product can be further purified by ion-exchange chromatography.
-
Determine the yield and enantiomeric excess of the purified (R)-3-fluoroalanine using chiral HPLC or GC.
B. ω-Transaminase-Catalyzed Synthesis of (R)-3-Fluoroalanine
ω-Transaminase from Vibrio fluvialis JS17 can be employed for the asymmetric synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate using an amino donor. A significant challenge with this reaction is product inhibition by the ketone byproduct (e.g., acetophenone when using α-methylbenzylamine as the amino donor). A biphasic reaction system is an effective strategy to overcome this inhibition by continuously removing the inhibitory byproduct into an organic phase.
Reaction Scheme:
Caption: Biphasic system for ω-transaminase synthesis.
Quantitative Data Summary:
| Enzyme | Substrate | Amino Donor | System | Conversion | Enantiomeric Excess (e.e.) | Reference |
| ω-Transaminase (Vibrio fluvialis JS17) | 3-Fluoropyruvate | (S)-α-Methylbenzylamine | Biphasic | ~95% | >99% | [6] |
| ω-Transaminase (Vibrio fluvialis JS17) | 3-Fluoropyruvate | (S)-α-Methylbenzylamine | Monophasic | 31% | >99% | [6] |
Experimental Protocol: Biphasic Synthesis of (R)-3-Fluoroalanine using ω-Transaminase
This protocol details the synthesis of (R)-3-fluoroalanine in a biphasic system to mitigate product inhibition.
1. Materials:
-
Recombinant ω-Transaminase from Vibrio fluvialis JS17
-
3-Fluoropyruvate
-
(S)-α-Methylbenzylamine (amino donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Organic solvent (e.g., hexane or isooctane)
-
Standard laboratory equipment
2. Enzyme Preparation:
-
Express and purify the recombinant ω-transaminase.[1][7][8] The purified enzyme should be stored in a buffer containing PLP.
3. Reaction Setup:
-
The reaction is performed in a two-phase system.
-
Aqueous Phase:
-
3-Fluoropyruvate: 75 mM
-
(S)-α-Methylbenzylamine: 100 mM
-
PLP: 0.1 mM
-
ω-Transaminase: 3.0 U/mL
-
The aqueous phase consists of 100 mM potassium phosphate buffer (pH 7.0).
-
-
Organic Phase:
-
An equal volume of an immiscible organic solvent (e.g., hexane) is added to the aqueous phase.
-
4. Reaction Conditions:
-
The biphasic mixture is incubated at 37°C with vigorous stirring to ensure efficient mixing of the two phases.
-
The reaction progress is monitored by analyzing samples from the aqueous phase for the formation of (R)-3-fluoroalanine.
5. Product Purification and Analysis:
-
After the reaction, separate the aqueous and organic phases.
-
The aqueous phase containing the product can be treated as described in the dehydrogenase protocol for enzyme removal and product purification.
-
Analyze the final product for yield and enantiomeric excess using chiral chromatography.
II. Enzymatic Synthesis of α-Fluoroalanines
Information on the direct enzymatic synthesis of α-fluoroalanines is less prevalent in the literature compared to their β-fluoro counterparts. Chemical synthesis routes are more commonly described.[9] However, some enzymatic approaches can be envisioned, such as the potential use of engineered enzymes or promiscuous activities of existing enzymes. Further research in this area is warranted to develop efficient biocatalytic routes to α-fluoroalanines.
III. Experimental Workflows and Signaling Pathways
The following diagrams illustrate the overall experimental workflows for the enzymatic synthesis of fluorinated alanines.
Workflow for Dehydrogenase-Catalyzed Synthesis:
Caption: Workflow for dehydrogenase-catalyzed synthesis.
Workflow for ω-Transaminase-Catalyzed Biphasic Synthesis:
Caption: Workflow for ω-transaminase-catalyzed synthesis.
References
- 1. Purification, characterization, and molecular cloning of a novel amine:pyruvate transaminase from Vibrio fluvialis JS17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Enrichment Culture for Directed Evolution of the Vibrio fluvialis JS17 ω-Transaminase, Which Is Resistant to Product Inhibition by Aliphatic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Khan Academy [khanacademy.org]
Application Notes and Protocols for the Use of 3-Fluoro-N-methyl-L-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid 3-Fluoro-N-methyl-L-alanine into synthetic peptides. This document outlines the unique properties of this amino acid, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and methods for the purification and characterization of the resulting peptides.
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate conformation, and improve biological activity. This compound is a particularly interesting building block, combining two common modifications: N-methylation and fluorination.
-
N-methylation can increase resistance to enzymatic degradation and improve cell permeability.[1] However, it also presents a synthetic challenge due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies.[2][3]
-
Fluorination can alter the electronic properties of the amino acid side chain, influence peptide conformation, and enhance binding affinity to biological targets.[4]
This document provides detailed methodologies to overcome the challenges associated with the use of this compound and to facilitate its successful application in peptide synthesis.
Data Presentation: Coupling Reagents and Conditions
The selection of an appropriate coupling reagent is critical for achieving high yields when incorporating sterically hindered N-methylated amino acids like this compound. While specific quantitative data for the coupling efficiency of Fmoc-3-Fluoro-N-methyl-L-alanine is not extensively documented in publicly available literature, recommendations for similar hindered amino acids provide valuable guidance. The following tables summarize suitable coupling reagents and general conditions.
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Full Name | Recommended Use |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A standard and effective reagent for many challenging couplings, including N-methylated amino acids.[2] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Generally more reactive than HBTU and often preferred for highly hindered couplings.[5] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt-based reagent known for its high efficiency in difficult couplings. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | An analogue of PyBOP that is particularly effective for coupling N-methylated amino acids.[6] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A modern, highly efficient, and safer alternative to benzotriazole-based reagents.[5] |
| TOTT | 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | Shows good results in couplings of sterically hindered or methylated amino acids with potentially lower racemization.[5] |
Table 2: General Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Condition | Notes |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl | Choice depends on the desired C-terminal functionality (amide or carboxylic acid). |
| Scale | 0.1 mmol | A common laboratory scale for initial synthesis. |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents | An excess is used to drive the coupling reaction to completion. |
| Coupling Reagent Excess | 3 - 5 equivalents | Used in slight excess relative to the amino acid. |
| Base (DIPEA) Excess | 6 - 10 equivalents | N,N-Diisopropylethylamine is a common non-nucleophilic base used in SPPS. |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | High-quality, peptide synthesis grade solvent is essential.[7] |
| Coupling Time | 1 - 4 hours (or longer) | Extended coupling times are often necessary for hindered amino acids. Monitoring the reaction is recommended. |
| Fmoc Deprotection | 20% Piperidine in DMF | Typically performed in two steps (e.g., 5 min + 15 min). |
Experimental Protocols
The following protocols provide a general framework for the manual or automated solid-phase synthesis of a peptide containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle
This protocol outlines the iterative steps for adding each amino acid to the growing peptide chain on the solid support.
1. Resin Swelling:
- Place the desired amount of resin (e.g., for a 0.1 mmol synthesis) in a reaction vessel.
- Add DMF or NMP to swell the resin for at least 30 minutes.
- Drain the solvent.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF.
- Agitate for 15 minutes.
- Drain the solution.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Incorporation of Fmoc-3-Fluoro-N-methyl-L-alanine):
- In a separate vial, dissolve Fmoc-3-Fluoro-N-methyl-L-alanine (3-5 eq.) and the chosen coupling reagent (e.g., HATU, 3-5 eq.) in DMF.
- Add DIPEA (6-10 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-4 hours. For this hindered amino acid, a longer coupling time is recommended.
- Optional: Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Ninhydrin test). Note that the Kaiser test will be negative for the secondary amine of the N-methylated residue.
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5-7 times).
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
- Wash the resin with DMF.
5. Repeat:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the resin with dichloromethane (DCM) and dry it under vacuum.
2. Cleavage Cocktail:
- Prepare a cleavage cocktail appropriate for the amino acid protecting groups used. A common cocktail is:
- 95% Trifluoroacetic acid (TFA)
- 2.5% Triisopropylsilane (TIS)
- 2.5% Water
- Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dry resin.
- Agitate at room temperature for 2-3 hours.
4. Peptide Precipitation and Collection:
- Filter the cleavage mixture to separate the resin.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
- Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Characterization
1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
- Purify the peptide using a preparative RP-HPLC system with a C18 column.[8]
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 30-60 minutes.[9]
- Monitor the elution at 210-220 nm.[10]
- Collect fractions corresponding to the desired peptide peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
2. Characterization by Mass Spectrometry and NMR:
- Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS.[11] Tandem MS (MS/MS) can be used to verify the peptide sequence and observe fragmentation patterns, which may be influenced by the N-methyl and fluoro modifications.[12][13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to confirm the structure and incorporation of this compound.[14][15][16] 19F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.[17]
Mandatory Visualizations
Experimental Workflow
Representative Signaling Pathway: GPCR Activation
Peptides containing N-methylated and fluorinated amino acids are often designed to target G-protein coupled receptors (GPCRs) due to their enhanced stability and binding properties. The following diagram illustrates a typical GPCR signaling cascade that could be activated by such a peptide ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides: Precaution of Using MS/MS of Singly Charged Ions for Interrogating Peptide Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mr.copernicus.org [mr.copernicus.org]
- 17. kops.uni-konstanz.de [kops.uni-konstanz.de]
Application Notes and Protocols for 18F-labeling of 3-Fluoro-N-methyl-L-alanine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of ¹⁸F-3-Fluoro-N-methyl-L-alanine, a promising PET imaging agent. The following sections detail the necessary precursors, radiolabeling procedures, quality control measures, and expected biological behavior based on analogous radiotracers.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo. Amino acid-based PET tracers are of particular interest in oncology as many tumors exhibit upregulated amino acid transport to support their high proliferation rates. ¹⁸F-labeled amino acids offer the advantage of a longer half-life (109.7 minutes) compared to ¹¹C-labeled counterparts, allowing for more complex synthesis and distribution.
N-methylation of amino acids can enhance their metabolic stability and alter their transport characteristics, potentially leading to improved tumor-to-background ratios in PET imaging. This document outlines the synthesis of ¹⁸F-3-Fluoro-N-methyl-L-alanine, a novel amino acid tracer designed for enhanced tumor imaging.
Precursor Synthesis: N-Boc-N-methyl-L-serine tosylate
A crucial step in the production of ¹⁸F-3-Fluoro-N-methyl-L-alanine is the synthesis of a suitable precursor. A common strategy involves the preparation of a tosylated N-protected, N-methylated serine derivative. The following protocol describes a multi-step synthesis of N-Boc-N-methyl-L-serine tosylate.
Experimental Protocol: Precursor Synthesis
Step 1: N-Boc Protection of L-Serine
-
Dissolve L-serine in a 1:1 mixture of dioxane and 1 M sodium hydroxide solution, cooled in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in dioxane.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Concentrate the solution under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M potassium bisulfate.
-
Extract the product, N-Boc-L-serine, with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-serine.
Step 2: N-Methylation of N-Boc-L-Serine
-
Dissolve N-Boc-L-serine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.
-
After the evolution of hydrogen gas ceases, add methyl iodide (CH₃I) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product, N-Boc-N-methyl-L-serine, with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Tosylation of N-Boc-N-methyl-L-serine
-
Dissolve N-Boc-N-methyl-L-serine in anhydrous pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final precursor, N-Boc-N-methyl-L-serine tosylate.
Characterization of the Precursor: The identity and purity of the synthesized precursor should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Radiolabeling with Fluorine-18
The ¹⁸F-labeling of the precursor is achieved through a nucleophilic substitution reaction where the tosylate group is displaced by [¹⁸F]fluoride.
Experimental Protocol: ¹⁸F-Radiolabeling
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride, obtained from a cyclotron, on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating the reaction vessel under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the N-Boc-N-methyl-L-serine tosylate precursor in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 80-100°C for 10-15 minutes.
-
-
Deprotection:
-
After the labeling reaction, cool the vessel and remove the acetonitrile under a stream of nitrogen.
-
Add a solution of hydrochloric acid (e.g., 2 M HCl) to the reaction vessel.
-
Heat the mixture at 100-110°C for 5-10 minutes to remove the Boc protecting group.
-
-
Purification:
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. The mobile phase typically consists of a mixture of ethanol and a suitable buffer (e.g., sodium acetate).
-
-
Formulation:
-
Collect the HPLC fraction containing the ¹⁸F-3-Fluoro-N-methyl-L-alanine.
-
Remove the HPLC solvent under reduced pressure.
-
Formulate the final product in a sterile, pyrogen-free saline solution for injection, passing it through a sterile filter (0.22 µm).
-
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for PET imaging. The following parameters should be assessed for each batch of ¹⁸F-3-Fluoro-N-methyl-L-alanine.
| Parameter | Method | Specification |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99% for L-isomer |
| Radionuclidic Identity | Gamma-ray spectroscopy | Photon peak at 511 keV |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Meet USP limits |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
| Sterility | Sterility testing | Sterile |
Table 1: Quality Control Specifications for ¹⁸F-3-Fluoro-N-methyl-L-alanine.
In Vitro and In Vivo Evaluation (Expected)
While specific data for ¹⁸F-3-Fluoro-N-methyl-L-alanine is not yet widely available, the following summarizes the expected biological behavior based on similar ¹⁸F-labeled amino acid analogs.
Cellular Uptake
The cellular uptake of ¹⁸F-3-Fluoro-N-methyl-L-alanine is expected to be mediated by amino acid transporters that are overexpressed in cancer cells, such as the L-type amino acid transporter 1 (LAT1) and the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2). The N-methylation may influence the affinity for these transporters.
Biodistribution
In vivo biodistribution studies in animal models are crucial to assess the tracer's potential for clinical translation. Based on data from other ¹⁸F-labeled alanine derivatives, ¹⁸F-3-Fluoro-N-methyl-L-alanine is expected to show:
-
High tumor uptake: Significant accumulation in tumor tissues.[1]
-
Rapid clearance from blood: Leading to good tumor-to-blood ratios.[1]
-
Primary excretion via the urinary tract: With notable accumulation in the kidneys and bladder.[1]
-
Variable uptake in other organs: Such as the liver and pancreas.[1]
Table 2: Expected Biodistribution Profile of ¹⁸F-3-Fluoro-N-methyl-L-alanine in a Tumor-Bearing Mouse Model (Percent Injected Dose per Gram of Tissue - %ID/g at 60 min post-injection).
| Organ | Expected %ID/g (based on analogs) |
| Blood | < 1.0 |
| Tumor | 2.0 - 5.0 |
| Muscle | < 1.0 |
| Liver | 2.0 - 4.0 |
| Kidneys | 5.0 - 15.0 |
| Brain | < 0.5 |
| Bone | < 1.0 |
Note: These values are illustrative and based on published data for similar compounds. Actual values for ¹⁸F-3-Fluoro-N-methyl-L-alanine will need to be determined experimentally.
Conclusion
¹⁸F-3-Fluoro-N-methyl-L-alanine holds promise as a novel PET tracer for oncology. The protocols outlined in these application notes provide a framework for its synthesis, quality control, and preclinical evaluation. Further studies are warranted to fully characterize its in vivo performance and potential for clinical applications in cancer diagnosis and therapy monitoring.
References
Application Notes and Protocols for Incorporating 3-Fluoro-N-methyl-L-alanine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology, primarily achieved through the expansion of the genetic code, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins of interest. 3-Fluoro-N-methyl-L-alanine is a particularly interesting UAA, as the fluorine atom can serve as a sensitive probe for NMR spectroscopy and can influence protein stability and interactions, while the N-methyl group can modulate peptide bond conformation and resistance to proteolysis.[1][2][3]
This document provides a detailed protocol for the proposed incorporation of this compound into proteins expressed in Escherichia coli using the amber stop codon suppression methodology.[3][4] The protocol is based on established techniques for the incorporation of other UAAs, particularly those utilizing engineered pyrrolysyl-tRNA synthetase (PylRS) variants.[5][6]
Principle of the Method
The incorporation of this compound relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the UAA and not any of the canonical amino acids.[7][8] In this protocol, an engineered PylRS variant is proposed to charge a suppressor tRNA (tRNAPylCUA) with this compound. This charged tRNA then recognizes the amber stop codon (UAG) in the mRNA of the target protein, leading to the insertion of the UAA at that specific site during translation.[3]
Experimental Protocols
Synthesis of this compound
A convergent synthetic methodology has been established for the synthesis of enantiomerically pure N-methyl-3-fluoroalanine from L- or D-serine. The key steps involve the formation of an oxazolidinone intermediate, followed by fluorination and N-methylation. For a detailed synthetic procedure, please refer to the publication by Al-Badran, F. et al. (2012).
Development of an Orthogonal tRNA-Synthetase Pair
The success of this protocol hinges on the availability of a PylRS variant that specifically recognizes this compound. While a specific synthetase for this UAA has not been reported, the high plasticity of the PylRS active site allows for its evolution towards new substrates.[5][6] A strategy for developing a suitable PylRS variant would involve:
-
Starting Point: Begin with a known promiscuous PylRS variant, such as one with mutations at key active site residues like N346 and C348, which have been shown to influence substrate specificity for aromatic and other non-native amino acids.[2]
-
Library Generation: Create a library of PylRS mutants by randomizing the amino acid residues lining the substrate-binding pocket.
-
Selection: Employ a dual-selection system. A positive selection will be based on the survival of cells in the presence of a reporter gene containing an amber codon and the UAA. A negative selection will be used to eliminate synthetases that recognize canonical amino acids.
Plasmid and Strain Preparation
-
Plasmids:
-
pEVOL Plasmid: A plasmid encoding the engineered PylRS variant and the tRNAPylCUA. The pEVOL series of plasmids are commonly used for this purpose.
-
Target Protein Plasmid: A plasmid encoding the protein of interest with an in-frame amber (TAG) codon at the desired site for UAA incorporation. This plasmid should have a compatible origin of replication with the pEVOL plasmid (e.g., p15A and ColE1).
-
-
Bacterial Strain: An E. coli strain that is suitable for protein expression and amber suppression, such as BL21(DE3) or a strain with a knockout of release factor 1 (RF1) to improve suppression efficiency.[9]
Protein Expression and Purification
-
Transformation: Co-transform the E. coli host strain with the pEVOL plasmid carrying the engineered PylRS and the target protein plasmid.
-
Culture Growth:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of Terrific Broth (or other rich medium) supplemented with the same antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction and UAA Supplementation:
-
Cool the culture to 18-25°C.
-
Add this compound to a final concentration of 1-5 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at the lower temperature for 16-24 hours.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Verification of UAA Incorporation by Mass Spectrometry
-
Sample Preparation:
-
Run a sample of the purified protein on an SDS-PAGE gel to confirm its size and purity.
-
Excise the protein band from the gel and perform in-gel tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
-
Search the MS/MS data against the sequence of the target protein, including a modification at the amber codon site corresponding to the mass of this compound.
-
Successful incorporation will be confirmed by the identification of the peptide containing the UAA with the correct mass shift.
-
Data Presentation
Table 1: Quantitative Data for Protein Expression and UAA Incorporation
| Parameter | Value |
| Protein Yield (mg/L of culture) | |
| - With UAA | e.g., 5-10 |
| - Without UAA (read-through control) | e.g., <0.1 |
| Incorporation Efficiency (%) | |
| - Determined by Mass Spectrometry | e.g., >95% |
| Molecular Weight (Daltons) | |
| - Expected (with UAA) | Calculated based on sequence |
| - Observed (by Mass Spectrometry) | Measured value |
Visualizations
Caption: Overall experimental workflow for the incorporation of this compound.
Caption: Mechanism of amber stop codon suppression for UAA incorporation.
References
- 1. doaj.org [doaj.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 3-Fluoro-N-methyl-L-alanine as a Probe for Enzyme-Substrate Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N-methyl-L-alanine is a synthetic amino acid analog that holds significant potential as a chemical probe for investigating enzyme-substrate interactions. The incorporation of a fluorine atom, a bioisostere of a hydrogen atom, and an N-methyl group offers unique properties for studying enzyme kinetics, binding events, and transport mechanisms. The fluorine atom provides a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for probing molecular interactions and dynamics in solution.[1][2][3] The N-methyl group can influence binding affinity and metabolic stability.
These application notes provide an overview of the potential applications of this compound as an enzyme probe, along with detailed protocols for its use in enzyme assays and transporter studies. The information is compiled from studies on analogous fluorinated and N-methylated amino acids, providing a strong predictive framework for the utility of this specific compound.
Potential Applications
-
Probing Enzyme Active Sites: The fluorine atom can serve as a sensitive ¹⁹F NMR probe to monitor the local environment within an enzyme's active site upon binding.[1] Changes in the ¹⁹F chemical shift can provide information on conformational changes, proximity to other residues, and the polarity of the binding pocket.
-
Enzyme Inhibition Studies: As an analog of L-alanine, this compound can be screened as a potential inhibitor of enzymes that utilize L-alanine as a substrate, such as alanine racemase and various aminotransferases.[4]
-
Investigating Amino Acid Transporters: Based on studies with structurally similar compounds like 3-fluoro-l-α-methyl-tyrosine, this compound is a promising candidate for studying the substrate specificity and kinetics of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[5][6][7]
-
Drug Discovery and Development: By understanding how this probe interacts with specific enzymes or transporters, it can serve as a starting point or a tool for the development of novel therapeutic agents.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following tables summarize kinetic and binding data for analogous fluorinated amino acids to provide a predictive reference for experimental design.
Table 1: Kinetic Parameters of Analogous Fluorinated Amino Acids with Enzymes
| Enzyme/Transporter | Analogous Compound | Parameter | Value |
| L-alanine-glyoxylate aminotransferase II | (R)-alpha-fluoro-beta-alanine | kcat | 6.2 min⁻¹ |
| Km | 2.7 mM | ||
| (S)-alpha-fluoro-beta-alanine | kcat | 2.6 min⁻¹ | |
| Km | 0.88 mM | ||
| L-alanine (as inhibitor) | Ki | 0.024 mM | |
| Alanine Dehydrogenase | 3-Fluoropyruvate | Km | 2.94 mM |
| L-type Amino Acid Transporter 1 (LAT1) | 3-fluoro-l-α-methyl-tyrosine | Km | 72.7 µM |
Data extrapolated from studies on analogous compounds.
Experimental Protocols
Protocol 1: Screening for Enzyme Inhibition
This protocol outlines a general procedure for screening this compound as a potential inhibitor of an alanine-utilizing enzyme.
Materials:
-
Purified target enzyme (e.g., Alanine Racemase)
-
Substrate for the target enzyme (e.g., L-alanine)
-
This compound
-
Assay buffer (optimized for the target enzyme)
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate, or a coupled enzyme system)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in the assay buffer to create a stock solution (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Dilute the target enzyme in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the substrate solution to each well to start the reaction.
-
-
Monitor Reaction:
-
Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[8]
-
Protocol 2: ¹⁹F NMR Spectroscopy for Enzyme Binding
This protocol describes the use of ¹⁹F NMR to observe the binding of this compound to a target enzyme.
Materials:
-
Purified target enzyme
-
This compound
-
NMR buffer (e.g., phosphate buffer in D₂O, pH adjusted)
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the NMR buffer.
-
Prepare a concentrated stock solution of the target enzyme in the same NMR buffer.
-
-
NMR Data Acquisition (Ligand Only):
-
Transfer the this compound solution to an NMR tube.
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the free ligand. Note the chemical shift and line width of the fluorine signal.
-
-
Titration with Enzyme:
-
Add small aliquots of the concentrated enzyme stock solution to the NMR tube containing the this compound solution.
-
After each addition, gently mix the sample and acquire a ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Monitor the changes in the ¹⁹F chemical shift and/or line width as a function of the enzyme concentration.
-
A significant change in the chemical shift or broadening of the signal is indicative of binding.
-
By fitting the chemical shift changes to a binding isotherm, the dissociation constant (Kd) can be determined.
-
Protocol 3: Investigating Interaction with Amino Acid Transporters (e.g., LAT1)
This protocol is adapted from studies on similar amino acid analogs and describes a competitive uptake assay using cells expressing the target transporter.[5][7]
Materials:
-
Cell line overexpressing the target transporter (e.g., HEK293-LAT1)
-
Control cell line (not expressing the transporter)
-
This compound
-
Radiolabeled substrate for the transporter (e.g., [¹⁴C]-L-leucine for LAT1)
-
Cell culture medium
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate flasks or plates until they reach the desired confluency.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound in uptake buffer for a short period.
-
Add a fixed concentration of the radiolabeled substrate to the cells and incubate for a defined time (e.g., 1-5 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Measurement of Uptake:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radiolabeled substrate uptake at each concentration of this compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
-
Visualizations
Caption: Workflow for an enzyme inhibition assay.
Caption: Interaction with an amino acid transporter.
References
- 1. Alanine methyl groups as NMR probes of molecular structure and dynamics in high-molecular-weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. A new labeling method for methyl TROSY NMR spectra of alanine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
Application Notes and Protocols for the Analytical Detection of 3-Fluoro-N-methyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3-Fluoro-N-methyl-L-alanine, a synthetic amino acid of interest in pharmaceutical and biochemical research. The following protocols outline two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation. Additionally, a method for chiral purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is described.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in various matrices, including biological fluids and reaction mixtures.
Experimental Protocol: LC-MS/MS Analysis
a) Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Biological Sample Extraction (Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., isotopically labeled this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
b) Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The fragment ions (product ions) will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation: LC-MS/MS Quantitative Data
The following table summarizes typical quantitative parameters that should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally |
| Precursor Ion (Q1) m/z | To be determined ([M+H]⁺) |
| Product Ion (Q3) m/z | To be determined |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Workflow: LC-MS/MS
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹⁹F NMR are highly informative.
Experimental Protocol: NMR Analysis
a) Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Acquisition Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical spectral width: -50 to -250 ppm (will depend on the specific chemical environment).
-
Number of scans: 128-512.
-
Proton decoupling is recommended to simplify the spectrum.
-
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | N-CH ₃ | ~2.5 - 3.0 | Singlet |
| ¹H | CH -COOH | ~3.5 - 4.0 | Quartet |
| ¹H | CH ₂F | ~4.5 - 5.0 | Doublet of quartets |
| ¹⁹F | CH₂F | To be determined experimentally | Triplet |
Note: Exact chemical shifts and coupling constants will be dependent on the solvent and pH.
Logical Relationship: NMR Data Interpretation
Application Notes and Protocols for In Vivo Imaging Using (R)-3-[¹⁸F]Fluoro-2-methyl-2-(methylamino)propanoic Acid
A viable alternative to the requested 3-Fluoro-N-methyl-L-alanine, (R)-3-[¹⁸F]Fluoro-2-methyl-2-(methylamino)propanoic acid, also known as (R)-[¹⁸F]N-MeFAMP, has been identified as a promising radiotracer for in vivo imaging studies. Due to the lack of available research on this compound for in vivo imaging, these notes and protocols will focus on (R)-[¹⁸F]N-MeFAMP.
(R)-[¹⁸F]N-MeFAMP is a fluorinated analog of α-aminoisobutyric acid (AIB) and has demonstrated significant potential as a positron emission tomography (PET) tracer for oncological imaging, particularly for brain tumors.
Application Notes
(R)-3-[¹⁸F]Fluoro-2-methyl-2-(methylamino)propanoic acid is a synthetic amino acid that is actively transported into cells by the sodium-dependent System A amino acid transporter. This transporter is often upregulated in tumor cells to meet the increased metabolic demands of proliferation. The radiolabeling of (R)-N-MeFAMP with the positron-emitting radionuclide fluorine-18 allows for non-invasive in vivo visualization and quantification of its uptake using PET.
Key Applications:
-
Oncological Imaging: Primarily used for the imaging of brain tumors, such as gliomas, where it exhibits high uptake in cancerous tissue and low uptake in the surrounding healthy brain parenchyma, leading to excellent tumor-to-background contrast.
-
Differentiating Tumor Recurrence from Treatment Effects: The tracer's uptake is linked to cellular metabolic activity, which can help distinguish between recurrent tumor growth and post-treatment changes like radiation necrosis.
-
Drug Development: Can be utilized as a biomarker to assess the efficacy of therapeutic agents that target amino acid transport or tumor metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving (R)-[¹⁸F]N-MeFAMP.
Table 1: Radiosynthesis and Quality Control of (R)-[¹⁸F]N-MeFAMP
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | >78% |
| Radiochemical Purity | >99% |
| Enantiomeric Purity | >99% |
| Total Synthesis Time | 93 minutes |
| Molar Activity | >1 Ci/µmol |
Table 2: In Vivo Biodistribution in Fischer Rats with Intracranial 9L Gliosarcoma (60 min post-injection)
| Tissue | % Injected Dose per Gram (%ID/g) |
| Tumor | 2.78 |
| Brain | 0.02 |
| Blood | 0.25 |
| Liver | 1.50 |
| Kidney | 8.91 |
| Pancreas | 2.72 |
| Muscle | 0.20 |
| Bone | 0.44 |
Table 3: Tumor-to-Background Ratios in 9L Gliosarcoma Model (60 min post-injection)
| Ratio | Value |
| Tumor-to-Normal Brain | 104:1 |
| Tumor-to-Blood | 11.1:1 |
| Tumor-to-Muscle | 13.9:1 |
Experimental Protocols
Radiosynthesis of (R)-[¹⁸F]N-MeFAMP
This protocol describes the automated synthesis of (R)-[¹⁸F]N-MeFAMP from a cyclic sulfamidate precursor.
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Cyclic sulfamidate precursor of (R)-N-MeFAMP
-
Kryptofix 222 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water for injection
-
Automated radiosynthesis module (e.g., Synthra)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chirobiotic TAG)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiofluorination: Dissolve the cyclic sulfamidate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at 105°C for 15 minutes to facilitate the nucleophilic ring-opening reaction.
-
Hydrolysis: After cooling, add HCl to the reaction mixture and heat to hydrolyze the intermediate and remove the protecting groups.
-
Neutralization: Neutralize the reaction mixture with NaOH.
-
Purification: Purify the crude product using semi-preparative HPLC with a chiral column to separate the (R)-enantiomer from any side products and the (S)-enantiomer.
-
Formulation: Collect the HPLC fraction containing (R)-[¹⁸F]N-MeFAMP. Remove the organic solvent under vacuum. Reformulate the final product in a sterile, pyrogen-free physiological saline solution for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, enantiomeric purity, pH, and sterility.
In Vivo PET Imaging Protocol in a Rat Glioma Model
This protocol outlines the procedure for PET imaging of rats with intracranial 9L gliosarcoma using (R)-[¹⁸F]N-MeFAMP.
Animal Model:
-
Fischer 344 rats
-
Intracranial implantation of 9L gliosarcoma cells. Allow tumors to grow for approximately 10-14 days.
Imaging Procedure:
-
Animal Preparation: Fast the animals for 4-6 hours before the scan to reduce background signal. Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Tracer Administration: Administer approximately 18.5 MBq (500 µCi) of (R)-[¹⁸F]N-MeFAMP intravenously via a tail vein catheter.
-
PET Scan Acquisition: Position the animal in a small-animal PET scanner. Acquire dynamic or static PET images. For dynamic imaging, start the acquisition immediately after tracer injection and continue for 60-120 minutes. For static imaging, acquire a 15-30 minute scan starting at 60 minutes post-injection.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). The images should be corrected for attenuation, scatter, and radioactive decay.
-
Image Analysis: Draw regions of interest (ROIs) over the tumor, contralateral normal brain, and other organs of interest on the reconstructed PET images. Calculate the standardized uptake value (SUV) for each ROI to quantify tracer uptake.
Ex Vivo Biodistribution Protocol
This protocol details the ex vivo biodistribution study to quantify the distribution of (R)-[¹⁸F]N-MeFAMP in various tissues.
Procedure:
-
Animal Groups: Prepare groups of tumor-bearing rats (n=3-5 per time point).
-
Tracer Injection: Inject each rat with a known amount of (R)-[¹⁸F]N-MeFAMP (e.g., 3.7 MBq or 100 µCi) via the tail vein.
-
Tissue Harvesting: At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes) post-injection, euthanize the animals by an approved method.
-
Sample Collection: Quickly dissect and collect major organs and tissues, including the tumor, brain, blood, heart, lungs, liver, kidneys, spleen, muscle, and bone.
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample. This is determined by comparing the radioactivity in the tissue to the total injected dose and normalizing for the tissue weight.
Visualizations
Caption: Workflow for the automated radiosynthesis of (R)-[¹⁸F]N-MeFAMP.
Caption: Experimental workflow for in vivo PET imaging with (R)-[¹⁸F]N-MeFAMP.
Caption: Cellular uptake mechanism of (R)-[¹⁸F]N-MeFAMP in tumor cells.
Probing Protein Architecture and Choreography: Application of 3-Fluoro-N-methyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic incorporation of non-canonical amino acids into proteins offers a powerful toolkit for dissecting their intricate structures and dynamic behaviors. 3-Fluoro-N-methyl-L-alanine emerges as a unique probe, combining the benefits of fluorine's NMR sensitivity with the conformational constraints imposed by N-methylation. This dual functionality provides a high-resolution lens to investigate protein folding, conformational changes, and intermolecular interactions, which are critical for understanding biological function and for the rational design of therapeutics.
The ¹⁹F nucleus is an exceptional NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, resulting in background-free spectra.[1][2] The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, making it a powerful reporter on subtle conformational changes within a protein.[3] Furthermore, N-methylation of the peptide backbone introduces a significant steric barrier, restricting the rotation around the Cα-N bond and influencing local secondary structure. This can enhance proteolytic stability, a desirable property for therapeutic peptides.[4][5]
The synergistic effects of both fluorine and N-methylation in a single amino acid analogue, this compound, are anticipated to provide researchers with a tool to:
-
Enhance Protein Stability: The incorporation of fluorinated amino acids can increase the thermal and chemical stability of proteins.[6][7] N-methylation can further contribute to stability by reducing susceptibility to proteolytic degradation.[4]
-
Modulate Bioactivity: The conformational constraints induced by N-methylation can lock a peptide into a bioactive conformation, potentially enhancing its affinity for a target receptor or enzyme.
-
Serve as a Sensitive NMR Probe: The ¹⁹F label allows for high-resolution NMR studies to probe protein structure, dynamics, and ligand binding, even in complex biological environments.[1][2]
While direct experimental data on the incorporation and application of this compound in protein studies are limited, the principles established for other fluorinated and N-methylated amino acids provide a strong foundation for its use. The following sections outline the potential properties and detailed protocols for its application.
Data Presentation
Table 1: Comparative Properties of Alanine Analogues for Protein Studies
| Property | L-Alanine | 3-Fluoro-L-alanine | N-methyl-L-alanine | This compound (Predicted) | Reference(s) |
| Molecular Weight ( g/mol ) | 89.09 | 107.08 | 103.12 | 121.11 | [8] |
| Key Feature | Natural amino acid | ¹⁹F NMR probe | Conformational restriction, proteolytic resistance | ¹⁹F NMR probe, conformational restriction, proteolytic resistance | [4][9] |
| ¹⁹F NMR Chemical Shift Range (in proteins) | N/A | ~15 ppm | N/A | Expected to be sensitive to local environment | [3] |
| Impact on Protein Stability | Baseline | Can enhance thermal and chemical stability | Can enhance proteolytic stability | Expected to enhance both thermal/chemical and proteolytic stability | [4][6][7] |
| Incorporation Method | Standard protein expression | Biosynthetic incorporation using auxotrophic strains or enzymatic synthesis | Requires specialized ribosomes or in vitro translation systems | Likely requires specialized in vitro or in cellulo incorporation systems | [5][10] |
Experimental Protocols
The successful incorporation of this compound into a protein of interest is the critical first step for its use in structural and dynamic studies. Given the dual modification, a combination of techniques developed for other non-canonical amino acids will likely be necessary. Below is a generalized protocol for the expression of a protein containing this compound using an E. coli cell-free expression system, which offers greater flexibility for incorporating unnatural amino acids.
Protocol 1: Cell-Free Protein Expression with this compound
1. Preparation of this compound-tRNA:
-
Objective: To charge a suppressor tRNA with this compound.
-
Materials:
-
This compound
-
Suppressor tRNA (e.g., tRNA CUA)
-
Evolved aminoacyl-tRNA synthetase (aaRS) specific for N-methylated amino acids
-
ATP, MgCl₂, DTT
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
Procedure:
-
Synthesize or obtain this compound. The synthesis of N-methyl-3-fluoro-alanine has been reported and can be adapted.
-
In a microcentrifuge tube, combine the suppressor tRNA, the evolved aaRS, this compound, ATP, and MgCl₂ in the reaction buffer.
-
Incubate the reaction at 37°C for 1 hour to allow for the aminoacylation of the tRNA.
-
Purify the acylated tRNA using phenol-chloroform extraction and ethanol precipitation or a suitable chromatography method.
-
Resuspend the purified this compound-tRNA CUA in nuclease-free water.
-
2. In Vitro Protein Synthesis:
-
Objective: To translate the mRNA of the target protein in a cell-free system, incorporating this compound at a specific site.
-
Materials:
-
E. coli cell-free extract (e.g., S30 extract)
-
Plasmid DNA encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site
-
Amino acid mixture lacking alanine
-
Energy source (e.g., ATP, GTP)
-
T7 RNA polymerase
-
Purified this compound-tRNA CUA
-
-
Procedure:
-
Set up the in vitro transcription-translation reaction by combining the cell-free extract, the amino acid mixture, the energy source, and the plasmid DNA.
-
Add T7 RNA polymerase to initiate transcription.
-
Add the purified this compound-tRNA CUA to the reaction mixture.
-
Incubate the reaction at 30-37°C for 2-4 hours. The ribosome will incorporate this compound in response to the amber codon.
-
Terminate the reaction by placing it on ice.
-
3. Protein Purification and Verification:
-
Objective: To purify the expressed protein and confirm the incorporation of this compound.
-
Materials:
-
Appropriate chromatography resins (e.g., Ni-NTA for His-tagged proteins)
-
SDS-PAGE materials
-
Mass spectrometer
-
-
Procedure:
-
Purify the expressed protein using standard chromatography techniques appropriate for the protein's properties (e.g., affinity, ion exchange, size exclusion).
-
Analyze the purified protein by SDS-PAGE to check for purity and expected molecular weight.
-
Confirm the successful incorporation of this compound by mass spectrometry. The observed mass should correspond to the theoretical mass of the protein with the incorporated amino acid.
-
Protocol 2: ¹⁹F NMR Spectroscopy for Studying Protein Dynamics
-
Objective: To acquire and analyze ¹⁹F NMR spectra to probe the local environment and dynamics at the site of incorporation.
-
Materials:
-
Purified protein containing this compound
-
NMR buffer (e.g., phosphate buffer in D₂O, pH 7.0)
-
NMR spectrometer with a fluorine probe
-
-
Procedure:
-
Prepare the NMR sample by buffer-exchanging the purified protein into the NMR buffer to a final concentration of 50-200 µM.
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. The chemical shift of the fluorine resonance will provide information about the local environment.
-
To study protein dynamics, acquire a series of 1D ¹⁹F NMR spectra at different temperatures. Changes in chemical shift and line width can report on conformational changes and dynamics.
-
For studying ligand binding, acquire ¹⁹F NMR spectra in the absence and presence of the ligand. Changes in the fluorine resonance upon ligand addition can provide information on binding affinity and conformational changes at the binding site.
-
More advanced NMR experiments, such as ¹⁹F-¹H HSQC or ¹⁹F relaxation experiments, can provide more detailed structural and dynamic information.
-
Visualizations
Caption: Workflow for utilizing this compound in protein studies.
Caption: Conceptual impact of this compound incorporation on protein properties.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. 3-fluoro-D-alanine | C3H6FNO2 | CID 439775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-N-methyl-L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Fluoro-N-methyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main difficulties in synthesizing this compound revolve around three key areas:
-
Stereocontrol: Maintaining the L-configuration at the α-carbon throughout the multi-step synthesis is critical. Racemization can occur under harsh reaction conditions.
-
Fluorination: The introduction of a fluorine atom at the β-position can be challenging. Reagents used for fluorination can sometimes lead to side reactions or elimination products.
-
N-methylation: Selective N-methylation without affecting other functional groups requires careful selection of protecting groups and methylation reagents.
Q2: Which fluorinating agents are most effective for the synthesis of β-fluoroamino acids?
Several fluorinating agents can be employed, with the choice depending on the specific synthetic route and the substrate. Some commonly used reagents include:
-
Diethylaminosulfur trifluoride (DAST): A versatile reagent for converting hydroxyl groups to fluorine. However, it can be thermally unstable.
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST.
-
Selectfluor®: An electrophilic fluorinating agent, often used in later-stage fluorination.
Q3: How can I minimize side reactions during N-methylation?
To minimize side reactions during N-methylation, consider the following:
-
Protecting Group Strategy: Properly protect the carboxylic acid and the β-fluoro group to prevent unwanted reactions.
-
Choice of Methylating Agent: Use mild methylating agents like methyl iodide in the presence of a non-nucleophilic base (e.g., proton sponge) or reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Reaction Conditions: Optimize temperature, reaction time, and stoichiometry to favor the desired N-methylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield after Fluorination Step
| Potential Cause | Recommended Solution |
| Degradation of Fluorinating Agent | Ensure the fluorinating agent is fresh and has been stored under appropriate conditions (e.g., DAST should be stored at low temperatures). |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature slightly or extending the reaction time. |
| Side Reactions (e.g., Elimination) | Use a less-hindered base or a more selective fluorinating agent. Lowering the reaction temperature may also suppress elimination pathways. |
| Substrate Decomposition | The starting material may be unstable under the reaction conditions. Consider a different synthetic route or a milder fluorinating agent. |
Issue 2: Racemization of the α-Stereocenter
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions (pH, Temperature) | Avoid strongly acidic or basic conditions, especially at elevated temperatures, which can promote racemization. |
| Inappropriate Base in N-methylation Step | Use a non-nucleophilic, sterically hindered base to minimize the abstraction of the α-proton. |
| Prolonged Reaction Times | Optimize reaction conditions to minimize the time the stereocenter is exposed to potentially racemizing environments. |
Issue 3: Poor Selectivity during N-methylation
| Potential Cause | Recommended Solution |
| Over-methylation (Quaternary Ammonium Salt Formation) | Use a stoichiometric amount of the methylating agent and carefully monitor the reaction progress. |
| Reaction at Other Functional Groups | Ensure all other nucleophilic sites (e.g., carboxyl group) are adequately protected before the N-methylation step. |
| Use of a Strong Methylating Agent | Employ milder reagents. For example, reductive amination offers high selectivity for the primary amine. |
Experimental Protocols
A generalized experimental workflow for the synthesis of this compound often involves the following key stages.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Synthesis of 3-Fluoro-N-methyl-L-alanine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-N-methyl-L-alanine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you to identify and resolve them to improve your reaction yield and product purity.
Issue 1: Low Overall Yield
-
Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I address them?
-
Answer: Low overall yield can stem from inefficiencies in either the fluorination or the N-methylation step. A systematic approach to identify the bottleneck is crucial.
-
Analyze Each Step Independently: First, assess the yield of the intermediate products. Is the low yield primarily in the synthesis of 3-Fluoro-L-alanine or in the subsequent N-methylation?
-
Fluorination Step Issues: If the fluorination of the starting material (e.g., a serine derivative) is the problem, consider the following:
-
Fluorinating Agent: The choice of fluorinating agent is critical. Deoxofluor or XtalFluor-E are commonly used for fluorodehydroxylation.[1] Ensure the agent is fresh and handled under anhydrous conditions.
-
Reaction Conditions: Temperature and reaction time are key parameters. Over- or under-running the reaction can lead to side products or incomplete conversion. An optimization matrix (e.g., a design of experiments, DoE) can help identify the optimal conditions.
-
Protecting Groups: The stability of your protecting groups (e.g., Boc, Fmoc) under fluorination conditions is important. Incomplete protection or cleavage of the protecting group can lead to a mixture of products.
-
-
N-methylation Step Issues: If the N-methylation of 3-Fluoro-L-alanine is yielding poor results, consider these points:
-
Methylating Agent: Common methylating agents include formaldehyde with a reducing agent (e.g., zinc) or methyl iodide. The reactivity of the fluorinated starting material might differ from its non-fluorinated analog.
-
Stereochemistry: Be aware that harsh reaction conditions during N-methylation can lead to racemization, reducing the yield of the desired L-enantiomer.
-
Substrate Solubility: 3-Fluoro-L-alanine may have different solubility properties than alanine. Ensure appropriate solvent selection for the N-methylation reaction.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation is a common challenge. The nature of the side products depends on the synthetic route.
-
During Fluorination:
-
Elimination Reactions: β-elimination of fluoride can occur, especially under basic conditions, leading to dehydroalanine derivatives.
-
Rearrangements: Aziridinium intermediates, particularly in the fluorination of amino alcohols, can lead to regioisomeric products.[2]
-
-
During N-methylation:
-
Over-methylation: The formation of quaternary ammonium salts (di-methylation) can occur if the reaction is not carefully controlled. Using a stoichiometric amount of the methylating agent and monitoring the reaction progress closely can mitigate this.
-
Reaction with other functional groups: If your starting material has other reactive functional groups, they may also be methylated. Ensure adequate protection of these groups.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What purification strategies are most effective?
-
Answer: The polar and zwitterionic nature of amino acids can make purification challenging.
-
Chromatography:
-
Ion-Exchange Chromatography: This is often the most effective method for purifying amino acids. A cation exchange resin can be used to capture the amino acid, which is then eluted with a pH or salt gradient.
-
Reverse-Phase HPLC: For protected amino acids, reverse-phase HPLC can be a powerful purification tool. For the final deprotected product, specialized columns or mobile phase modifiers may be necessary.
-
-
Crystallization: Recrystallization can be an effective final purification step if a suitable solvent system can be found. Experiment with different solvent mixtures (e.g., water/alcohol, water/acetone) to induce crystallization.
-
Chiral Resolution: If racemization has occurred, chiral HPLC or enzymatic resolution may be necessary to isolate the desired L-enantiomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing this compound?
A1: There are two primary retrosynthetic approaches:
-
Fluorination followed by N-methylation: This involves first synthesizing 3-Fluoro-L-alanine from a suitable precursor like L-serine, followed by N-methylation.
-
N-methylation followed by fluorination: This route starts with the synthesis of N-methyl-L-serine, which is then subjected to fluorination.
The choice of strategy depends on the stability of the intermediates and the potential for side reactions in each step.
Q2: Are there enzymatic methods available for the synthesis of 3-Fluoro-L-alanine, and can they be adapted for the N-methylated version?
A2: Yes, enzymatic methods for the synthesis of (S)-3-fluoroalanine have been reported with high yields (>85%) and excellent enantiomeric excess.[3][4] These methods often use alanine dehydrogenase or ω-transaminase with 3-fluoropyruvate as a substrate.[5][6] While direct enzymatic synthesis of this compound is not widely reported, a hybrid approach combining an enzymatic synthesis of 3-Fluoro-L-alanine with a subsequent chemical N-methylation step could be a highly efficient strategy.
Q3: How does the fluorine atom affect the reactivity of the amino acid during synthesis?
A3: The electron-withdrawing nature of the fluorine atom can significantly impact the reactivity of the molecule. It can:
-
Decrease the pKa of the amine group: This can affect its nucleophilicity in the N-methylation step.
-
Increase the acidity of the α-proton: This may increase the risk of racemization under certain conditions.
-
Influence enzyme recognition: If using an enzymatic approach, the fluorine atom may alter how the substrate binds to the enzyme's active site.
Q4: What are the key analytical techniques for characterizing the final product?
A4: A combination of techniques is essential for unambiguous characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral HPLC: To determine the enantiomeric purity of the final product.
-
Amino Acid Analysis: To quantify the amount of the desired amino acid.
Quantitative Data Summary
The following tables summarize quantitative data from relevant literature that can serve as a benchmark for your synthesis.
Table 1: Enzymatic Synthesis of 3-Fluoroalanine Enantiomers
| Enzyme | Substrate | Product | Yield | Enantiomeric Excess | Reference |
| Alanine Dehydrogenase (from Vibrio proteolyticus) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85% | >99% | [3][4] |
| Diaminopimelate Dehydrogenase (from Symbiobacterium thermophilum) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85% | >99% | [3][4] |
| ω-Transaminase (from Vibrio fluvialis) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | ~95% conversion | >99% | [6] |
Table 2: Chemical Synthesis of Fluorinated Amino Acids
| Starting Material | Fluorinating Agent | Product | Yield | Reference |
| Oxazolidinone from L-serine | Deoxofluor | (2S)-3-Fluoroalanine derivative | Good | [1] |
| N-Boc-L-Tyr-OMe | DAST | O-(cis-3-fluorocyclobutyl)-L-tyrosine intermediate | Good | [2] |
| Epoxy succinic ester | Deoxo-Fluor | 3-fluoro-N-methyl-d-aspartic acid derivative | 90% | [2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-3-Fluoroalanine
This protocol is adapted from studies on the enzymatic synthesis of fluorinated alanines.[3][4]
-
Reaction Mixture Preparation: In a temperature-controlled reactor, prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Add Reagents: Add 3-fluoropyruvate to the desired final concentration (e.g., 20 mM). Add an ammonium source (e.g., ammonium chloride, 100 mM) and a cofactor (e.g., NADH or NADPH, 1 mM).
-
Cofactor Recycling System (Optional but Recommended): To improve efficiency and reduce cost, include a cofactor recycling system. For example, add formate dehydrogenase and sodium formate.[3][4]
-
Enzyme Addition: Initiate the reaction by adding the purified diaminopimelate dehydrogenase from Symbiobacterium thermophilum.
-
Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or NMR.
-
Work-up and Purification: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heat or pH change). Purify the (S)-3-fluoroalanine from the reaction mixture using ion-exchange chromatography.
Protocol 2: General Procedure for N-methylation of an Amino Acid
This is a general protocol that can be adapted for the N-methylation of 3-Fluoro-L-alanine.
-
Dissolve Starting Material: Dissolve the 3-Fluoro-L-alanine in an appropriate solvent (e.g., aqueous solution).
-
Add Reagents: Add an aqueous solution of formaldehyde (1-1.2 equivalents).
-
Reduction: While stirring, add a reducing agent such as zinc dust or sodium borohydride in portions. Control the temperature, as the reaction may be exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to follow the disappearance of the starting material and the formation of the N-methylated product.
-
Work-up: Once the reaction is complete, filter off any solids.
-
Purification: Purify the this compound using ion-exchange chromatography to remove unreacted starting material, salts, and other impurities.
Visualizations
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting flowchart for low yield.
Caption: Enzymatic synthesis of 3-Fluoro-L-alanine with cofactor regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuous production of 3-fluoro-L-alanine with alanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Fluoro-N-methyl-L-alanine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Fluoro-N-methyl-L-alanine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound isomers?
The most common and effective method for purifying this compound isomers is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC) and chiral chromatography.[1][2] For analytical scale, derivatization with a chiral reagent followed by RP-HPLC is a widely used technique to determine enantiomeric purity.[3][4] Preparative HPLC can then be used to isolate the desired isomer in larger quantities.
Q2: How can I separate the diastereomers of this compound?
Diastereomers can often be separated on standard achiral stationary phases (like C18) using RP-HPLC because they have different physical properties.[2][5] However, if the diastereomers have very similar retention times, optimizing the mobile phase, temperature, and even trying different column chemistries, such as fluorinated phases, can improve separation.[6] Supercritical Fluid Chromatography (SFC) has also been shown to be effective for diastereomer separations and can be an alternative to HPLC.
Q3: How can I separate the enantiomers of a specific this compound isomer?
Enantiomers have identical physical properties in an achiral environment, so their separation requires a chiral environment. This can be achieved in two primary ways:
-
Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase can directly separate enantiomers. Different types of CSPs are available, and screening a few may be necessary to find one with good selectivity for your molecule.
-
Chiral Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), creates diastereomers.[3][4] These diastereomers can then be separated on a standard achiral HPLC column.[3]
Q4: What are some common issues encountered during the HPLC purification of this compound isomers?
Common issues include:
-
Poor resolution between isomers
-
Peak tailing or fronting
-
Split or broad peaks[1]
-
Retention time drift[7]
-
High backpressure
These issues can stem from various factors including the column, mobile phase, sample preparation, and the HPLC system itself.[8][9]
Troubleshooting Guides
Issue 1: Poor Resolution Between Isomers
If you are experiencing poor separation between your this compound isomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase composition | Modify the organic solvent (e.g., acetonitrile vs. methanol), change the pH, or add modifiers like trifluoroacetic acid (TFA).[9] Adjust the gradient slope for better separation. |
| Unsuitable column | Try a column with a different stationary phase (e.g., a fluorinated phase for fluorinated analytes).[6] Use a longer column or one with a smaller particle size for higher efficiency. |
| Suboptimal temperature | Vary the column temperature. Sometimes, lower temperatures can improve selectivity.[10] |
| Co-eluting enantiomers | For enantiomeric pairs, use a chiral stationary phase or perform chiral derivatization.[4] |
| System issues | Check for excessive dead volume in the system, and ensure all fittings are secure.[7] |
Issue 2: Peak Shape Problems (Tailing, Fronting, Splitting)
Poor peak shape can affect resolution and quantification.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase | Add a competing base like triethylamine (TEA) to the mobile phase. Use a high-purity (Type B) silica column.[1] |
| Column overload | Reduce the injection volume or sample concentration.[7] | |
| Contaminated or old column | Flush the column with a strong solvent or replace it.[1] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload | Decrease the amount of sample injected.[7] | |
| Split Peaks | Contamination at the column inlet | Replace the guard column or flush the analytical column.[1] |
| Incompletely filled sample loop | Ensure the injection volume is appropriate for the loop size. | |
| Sample dissolved in an incompatible solvent | Dissolve the sample in the mobile phase. |
Experimental Protocols
Protocol 1: Chiral Derivatization with Marfey's Reagent (FDAA)
This protocol is for the analytical determination of enantiomeric purity.
Workflow for Chiral Derivatization and Analysis
Caption: Workflow for chiral derivatization with FDAA.
Materials:
-
Sample of this compound
-
1 M Sodium bicarbonate solution
-
Marfey's reagent (FDAA) solution (e.g., 1% w/v in acetone)
-
2 M Hydrochloric acid
-
Water bath or incubator
Procedure:
-
Dissolve approximately 1 mg of the amino acid sample in 200 µL of 1 M sodium bicarbonate solution.
-
Add 400 µL of the FDAA solution in acetone to the sample.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature and quench the reaction by adding 200 µL of 2 M hydrochloric acid.
-
The sample is now ready for analysis by RP-HPLC.
Protocol 2: General RP-HPLC Method for Isomer Separation
This is a starting point for developing a separation method. Optimization will likely be required.
HPLC Parameters
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a shallow gradient, e.g., 5-50% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C (can be varied for optimization) |
| Detection | UV at 210-220 nm (for the peptide bond) or appropriate wavelength if derivatized. |
| Injection Volume | 10-20 µL |
This guide provides a foundation for purifying this compound isomers. Successful purification will depend on careful optimization of the chosen methods for your specific mixture and instrumentation.
References
- 1. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 3-Fluoro-N-methyl-L-alanine
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges with 3-Fluoro-N-methyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: Poor aqueous solubility is a common issue for modified amino acids. The introduction of a fluorine atom can increase the hydrophobicity of the molecule[]. If the compound is in a crystalline form, it may have high lattice energy, which can also hinder dissolution. The pH of your buffer is another critical factor, as the ionization state of the amino and carboxylic acid groups will significantly impact solubility.
Q3: What general strategies can I employ to improve the solubility of a poorly soluble compound like this?
A3: Several techniques can be used to enhance the solubility of poorly soluble drugs and amino acids. These include pH adjustment, the use of co-solvents, salt formation, and amorphization[5][6][7]. More advanced methods involve creating solid dispersions or using lipid-based formulation strategies[7].
Q4: How can I quantify the solubility of this compound in my solvent systems?
A4: A common method for quantifying solubility is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)[8][9][10]. This involves preparing saturated solutions, filtering out the undissolved solid, and then analyzing the concentration of the dissolved compound in the supernatant.
Troubleshooting Guide
Issue: Precipitate formation when adding this compound to a neutral aqueous buffer.
This is a common indication of low intrinsic solubility. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for solubility enhancement.
Experimental Protocols & Data
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
Expected Data: The solubility of amino acids is typically lowest at their isoelectric point (pI) and increases in acidic or basic conditions.
| pH | Expected Solubility (µg/mL) | Ionization State |
| 2.0 | 1500 | Cationic (protonated amine) |
| 4.0 | 450 | Mixture |
| 6.0 | 120 | Zwitterionic (near pI) |
| 8.0 | 600 | Mixture |
| 10.0 | 1800 | Anionic (deprotonated acid) |
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of common organic co-solvents on the solubility of this compound.
Methodology:
-
Prepare stock solutions of common, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Propylene Glycol.
-
Create a series of co-solvent mixtures with water or a chosen buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at varying concentrations (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.
Expected Data: The addition of organic co-solvents generally increases the solubility of hydrophobic compounds.
| Co-solvent System (in PBS pH 7.4) | Expected Solubility (µg/mL) |
| 0% Co-solvent (Control) | 125 |
| 5% DMSO | 550 |
| 10% DMSO | 1200 |
| 20% DMSO | 3500 |
| 5% Ethanol | 400 |
| 10% Ethanol | 950 |
| 20% Ethanol | 2100 |
Solubility Enhancement Strategies
The choice of a solubility enhancement strategy often depends on the intended application (e.g., in vitro assay vs. in vivo formulation). The following diagram illustrates the relationship between different techniques and their underlying principles.
Caption: Principles of common solubility enhancement techniques.
References
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bohrium.com [bohrium.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [qmro.qmul.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of N-methyl-L-alanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the fluorination of N-methyl-L-alanine. The information is designed to address specific experimental challenges and provide a framework for optimizing reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the fluorination of N-methyl-L-alanine and its precursors.
Question: My fluorination reaction shows low to no yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low or no product yield is a frequent challenge in fluorination reactions. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
-
Reagent Reactivity: The choice of fluorinating agent is critical. For nucleophilic fluorination of a hydroxyl precursor, reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are common, but their reactivity can be substrate-dependent.[1] Consider screening different fluorinating agents. For electrophilic fluorination on an electron-rich center, reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI) are options.[2]
-
Reaction Temperature: Temperature plays a significant role. Some fluorination reactions require low temperatures to prevent side reactions, while others need elevated temperatures to proceed. It is advisable to start at a lower temperature and gradually increase it. For nucleophilic fluorination with reagents like DAST, reactions are often run at or below room temperature.
-
Solvent Choice: The solvent can influence the solubility of reagents and the reaction pathway. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
Moisture and Air Sensitivity: Many fluorinating agents are sensitive to moisture and can decompose, leading to a loss of reactivity. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Leaving Group Quality (for Nucleophilic Fluorination): If you are performing a nucleophilic substitution, the efficiency of the reaction depends on the quality of the leaving group. For instance, converting a hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate) can sometimes provide better results than direct fluorination of the alcohol.
Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation can compete with the desired fluorination reaction, reducing the yield and complicating purification. Common side reactions include:
-
Elimination Reactions: For substrates with a proton beta to the leaving group, elimination to form an alkene can be a major side reaction, especially at higher temperatures. Using milder reaction conditions and a non-basic fluorinating agent can help minimize this.
-
Rearrangements: Carbocationic intermediates, which can form during some fluorination reactions, are prone to rearrangement. The choice of fluorinating agent and solvent can influence the reaction mechanism and the potential for such rearrangements.
-
Over-fluorination: In some cases, multiple fluorination events can occur if there are multiple reactive sites. Protecting groups on other functional groups can prevent this.
-
Decomposition: Fluorinated compounds, particularly those with a fluorine atom beta to a carbonyl group and an acidic alpha-proton, can be unstable and undergo HF elimination.[3] Careful control of pH during workup and purification is important.
To minimize side reactions, consider the following:
-
Lowering the reaction temperature.
-
Using a less reactive fluorinating agent.
-
Changing the solvent to one that may disfavor the side reaction pathway.
-
Ensuring high purity of the starting material.
Question: The purification of my fluorinated product is proving difficult. What are some recommended strategies?
Answer:
Purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Chromatography: Flash column chromatography is a common method. Due to the electronegativity of fluorine, fluorinated compounds can have different polarity compared to their non-fluorinated precursors. A careful selection of the mobile phase is necessary. Sometimes, using a solvent system containing a small amount of a polar solvent like methanol in dichloromethane can be effective.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screening different solvent systems is recommended.
-
Extraction: A standard aqueous workup is typically the first step after the reaction. Be mindful that some fluorinated compounds can have altered solubility in organic and aqueous phases.
-
Derivatization: In some cases, derivatizing the product to a more easily purifiable form, followed by deprotection, can be a viable strategy. For example, protecting the amine and carboxylic acid groups can make the molecule more amenable to standard chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing fluorine into N-methyl-L-alanine?
A1: The most common strategies involve either starting with a fluorinated building block or introducing fluorine at a later stage of the synthesis.[2] For N-methyl-L-alanine, a likely approach is the nucleophilic fluorination of a suitable precursor, such as N-methyl-L-serine or N-methyl-L-threonine derivatives, where a hydroxyl group is replaced by fluorine.[1] Electrophilic fluorination could also be a possibility if a suitable electron-rich precursor can be synthesized.[2]
Q2: Which fluorinating agents are recommended for the fluorination of an N-methyl-L-alanine precursor?
A2: The choice of reagent depends on the reaction type.
-
For Nucleophilic Fluorination (e.g., from a hydroxyl precursor):
-
DAST (Diethylaminosulfur trifluoride): A widely used reagent for converting alcohols to alkyl fluorides.[1][4] It is important to handle DAST with care due to its toxicity and reactivity with water.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A thermally more stable alternative to DAST.[1]
-
FLUOLEAD™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride): A crystalline solid with higher thermal stability and is less prone to fuming compared to DAST.[4]
-
-
For Electrophilic Fluorination:
Q3: How do I protect the amine and carboxylic acid groups of N-methyl-L-alanine during fluorination?
A3: Protecting the functional groups is crucial to prevent unwanted side reactions.
-
Amine Protection: The N-methylamino group can be protected with common protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).
-
Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, for example, a methyl or ethyl ester. This also improves the solubility of the substrate in organic solvents.
These protecting groups are generally stable to many fluorination conditions and can be removed after the fluorination step.
Quantitative Data Summary
Table 1: Nucleophilic Fluorination of Hydroxy Amino Acid Derivatives
| Substrate Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc-L-Tyr(Bn)-OMe | DAST | DCM | 0 to rt | 12 | ~88 (of hydroxyl displacement) | [1] |
| Epoxy succinic ester derivative | Deoxo-Fluor | DCM | -78 to rt | 16 | 90 | [1] |
| Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | DAST | Neat | 0 to rt | 2 | 64 | [1] |
Table 2: Regiodivergent Nucleophilic Fluorination with Alkali Metal Fluorides
| Substrate | Fluoride Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (α:β) | Reference |
| Aziridinium Ion | CsF | None | MeCN | 40 | >95% | 13.4:1 | [5] |
| Aziridinium Ion | KF | Schreiner's Urea | 1,2-difluorobenzene | 60 | >95% | 1:20 | [5] |
Experimental Protocols
The following is a representative, generalized protocol for the nucleophilic fluorination of a protected N-methyl-L-serine methyl ester. This protocol is a starting point and will likely require optimization.
Step 1: Protection of N-methyl-L-alanine Precursor (e.g., N-methyl-L-serine)
-
Protect the carboxylic acid of N-methyl-L-serine as a methyl ester using standard methods (e.g., SOCl₂ in methanol).
-
Protect the N-methylamino group with a Boc group using Boc-anhydride and a suitable base (e.g., triethylamine) in a solvent like DCM.
Step 2: Nucleophilic Fluorination
-
Dissolve the protected N-methyl-L-serine methyl ester (1 equivalent) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Workup and Purification
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 4: Deprotection
-
Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Saponify the methyl ester using a base like lithium hydroxide (LiOH) in a THF/water mixture to yield the final fluorinated N-methyl-L-alanine.
Visualizations
Caption: Troubleshooting workflow for fluorination reactions.
Caption: General experimental workflow for fluorination.
References
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Coupling with Fmoc-N-methyl-L-alanine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered during the coupling of Fmoc-N-methyl-L-alanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is coupling Fmoc-N-methyl-L-alanine more challenging than coupling standard Fmoc-amino acids?
A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen of Fmoc-N-methyl-L-alanine physically obstructs the incoming activated amino acid, slowing down the coupling reaction and often leading to incomplete acylation.[1] This steric bulk necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high yields.
Q2: Which coupling reagents are recommended for Fmoc-N-methyl-L-alanine?
A2: For sterically hindered amino acids like Fmoc-N-methyl-L-alanine, highly efficient coupling reagents are recommended. Aminium/uronium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than carbodiimides like DCC or DIC.[2] HATU is often considered the reagent of choice due to its high reactivity and lower propensity to cause racemization.[3] Phosphonium salt-based reagents like PyBOP are also excellent options.
Q3: Can I use the standard ninhydrin (Kaiser) test to monitor the coupling of Fmoc-N-methyl-L-alanine?
A3: No, the ninhydrin test is not reliable for monitoring the coupling to a secondary amine, such as the N-terminal of a peptide chain after the addition of an N-methylated amino acid. The ninhydrin test gives a characteristic blue color with primary amines but does not react with the N-methylated amino group. An alternative, such as the bromophenol blue test, should be used to qualitatively assess the presence of unreacted secondary amines.
Q4: What is the risk of racemization when coupling Fmoc-N-methyl-L-alanine?
A4: While the Fmoc protecting group inherently suppresses racemization, the extended reaction times and forcing conditions often required for coupling sterically hindered amino acids can increase the risk of epimerization. The choice of base is also critical; while DIPEA is commonly used, weaker bases like sym-collidine may be employed in cases where racemization is a significant concern.[2] Using highly efficient coupling reagents like HATU can also minimize racemization by reducing the required reaction time.
Q5: Are there alternative solvents to DMF for coupling Fmoc-N-methyl-L-alanine?
A5: While DMF is the most common solvent for SPPS, N-methylpyrrolidone (NMP) is also widely used and can be more effective at solvating the peptide-resin, potentially improving coupling yields.[1] However, Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[1] For researchers seeking greener alternatives, solvents like 2-methyltetrahydrofuran (2-MeTHF) and binary solvent mixtures are being explored, though their performance may vary depending on the specific peptide sequence and resin used.[4][5]
Troubleshooting Guide
Issue: Low Coupling Yield / Incomplete Reaction
Q: My HPLC analysis shows a significant amount of unreacted peptide (deletion sequence) after coupling Fmoc-N-methyl-L-alanine. What should I do?
A: Low coupling yield is the most common problem when working with Fmoc-N-methyl-L-alanine. The following troubleshooting workflow can help address this issue.
Data Presentation: Comparison of Coupling Reagents and Solvents
The choice of coupling reagent and solvent is critical for overcoming the steric hindrance of Fmoc-N-methyl-L-alanine. The tables below summarize the relative effectiveness of commonly used reagents and the properties of different solvents.
Table 1: Relative Effectiveness of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Notes on Racemization and Side Reactions |
| HATU | Aminium Salt | Very High | Generally low racemization; considered one of the most effective reagents for N-methylated amino acids.[3] |
| HBTU/TBTU | Aminium Salt | High | Effective, but may be less efficient than HATU for highly hindered couplings. Can cause guanidinylation of the N-terminus if used in excess.[3] |
| PyBOP | Phosphonium Salt | High | Very effective for hindered couplings and does not cause guanidinylation. Byproducts are generally less hazardous than those from BOP. |
| COMU | Uronium Salt | Very High | Reactivity is comparable to or can exceed that of HATU. Considered a safer alternative to HOBt/HOAt-based reagents.[6] |
| DIC/HOBt | Carbodiimide | Moderate | Generally not recommended for primary coupling of N-methylated amino acids due to lower reactivity and longer reaction times, which can increase side reactions.[7] |
Table 2: Properties of Solvents for Solid-Phase Peptide Synthesis
| Solvent | Polarity | Resin Swelling (Polystyrene) | Notes |
| DMF | High | Good | Most common SPPS solvent. Can decompose over time to release dimethylamine, which can cause premature Fmoc deprotection.[1] |
| NMP | High | Excellent | Can improve coupling yields in some cases due to better resin and peptide solvation.[1] More expensive than DMF. |
| DCM | Low | Good | Primarily used in Boc-chemistry. Not ideal for Fmoc-chemistry as it can react with piperidine.[1] |
| DMSO | Very High | Good | Often used as an additive to disrupt peptide aggregation. Can improve solubility of reagents.[5] |
Issue: Potential for Racemization
Q: How can I minimize racemization during the coupling of Fmoc-N-methyl-L-alanine?
A: To minimize racemization, it is crucial to complete the coupling reaction as quickly as possible.
-
Use a Highly Efficient Coupling Reagent: Reagents like HATU or COMU can significantly shorten the required reaction time, thereby reducing the window for racemization to occur.[6]
-
Optimize the Base: While DIPEA is standard, it can promote racemization in sensitive couplings.[2] Consider using a weaker base like 2,4,6-collidine.
-
Avoid Excessive Pre-activation: Pre-activating the amino acid for an extended period before adding it to the resin can increase the risk of racemization.
-
Consider Lower Temperatures: If racemization is a persistent issue and longer reaction times are unavoidable, performing the coupling at a lower temperature (e.g., 0 °C) may help, although this will further slow down the reaction rate.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N-methyl-L-alanine
This protocol provides a robust method for coupling Fmoc-N-methyl-L-alanine on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amine on the resin (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-methyl-L-alanine and 3.9 equivalents of HATU in DMF.
-
Activation: Add 8 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform the bromophenol blue test (see Protocol 3) to check for completion.
-
Washing: Once the coupling is complete (the beads are yellow in the bromophenol blue test), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Recoupling (if necessary): If the bromophenol blue test indicates an incomplete reaction (blue or green beads), repeat steps 2-6 (a "double coupling").
Protocol 2: Microwave-Assisted Coupling for Sterically Hindered Amino Acids
Microwave energy can significantly accelerate the coupling of sterically hindered residues like Fmoc-N-methyl-L-alanine.
-
Resin Preparation: Prepare the resin as described in Protocol 1, step 1.
-
Reagent Preparation: Prepare the activation mixture as described in Protocol 1, steps 2 and 3.
-
Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-safe vessel. Place the vessel in a dedicated peptide synthesis microwave reactor. Irradiate at a constant temperature (e.g., 75°C) for 5-10 minutes.
-
Monitoring and Washing: After irradiation, allow the vessel to cool. Monitor the reaction and wash the resin as described in Protocol 1, steps 5 and 6. Microwave-assisted SPPS often drives couplings to completion, but a double coupling can be performed if necessary.[8]
Protocol 3: Bromophenol Blue Test for Monitoring Coupling
This qualitative test is used to detect the presence of unreacted secondary amines.
-
Reagent Preparation: Prepare a solution of 0.01 M bromophenol blue in DMF.
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (approx. 10-20 beads) and place them in a small test tube.
-
Washing: Wash the beads thoroughly with DMF to remove any residual base (e.g., DIPEA) which can cause a false positive result.
-
Testing: Add a few drops of the bromophenol blue solution to the washed beads.
-
Observation:
-
Blue or Green Beads: Incomplete coupling. Unreacted secondary amines are present. A recoupling is necessary.
-
Yellow Beads: Complete coupling. No free amines are detected.
-
Protocol 4: Analysis of Coupling Efficiency and Purity by RP-HPLC
This protocol outlines a general procedure to assess the outcome of the coupling reaction.
-
Sample Cleavage: Take a small amount of dried peptide-resin (approx. 2-5 mg) and place it in a microcentrifuge tube. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin. Allow the cleavage to proceed for 1-2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Sample Preparation: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Interpretation: Integrate the peak areas in the chromatogram. The presence of a significant peak eluting earlier than the main product peak often corresponds to the deletion sequence from the failed coupling. The purity is calculated as the percentage of the area of the desired product peak relative to the total area of all peptide-related peaks.[9]
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. peptlab.unifi.it [peptlab.unifi.it]
stability of 3-Fluoro-N-methyl-L-alanine in different buffer systems
Welcome to the technical support center for 3-Fluoro-N-methyl-L-alanine. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various buffer systems. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common aqueous buffers?
While specific stability data for this compound is not extensively published, fluorinated amino acids are generally designed for increased metabolic stability due to the strong carbon-fluorine bond.[1] However, stability in aqueous buffer systems can be influenced by pH, temperature, and the presence of other reactive species. It is crucial to perform stability studies under your specific experimental conditions.
Q2: What are the likely degradation pathways for this compound?
Potential degradation pathways for amino acids like this compound can include oxidation, hydrolysis, and deamination.[2] Forced degradation studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule.[2] In eukaryotes, L-alanine is typically degraded via transamination to pyruvate.[3] While the N-methyl and 3-fluoro substitutions may alter its susceptibility to enzymatic degradation, this pathway should be considered in biological systems.
Q3: How can I monitor the stability of this compound in my experiments?
The stability of this compound can be monitored by various analytical techniques. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful methods for quantifying the parent compound and detecting any degradation products.[4][5][6][7] Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can enhance detection sensitivity.[5]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound in the assay buffer.
Troubleshooting Steps:
-
Buffer Preparation: Ensure buffers are freshly prepared and the pH is accurately measured.
-
Stability Check: Perform a time-course experiment to assess the stability of this compound in your specific assay buffer and at the experimental temperature.
-
Protocol:
-
Prepare a stock solution of this compound in the assay buffer.
-
Incubate aliquots of the solution at the experimental temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction (e.g., by freezing or adding a quenching agent) and analyze the samples by HPLC-MS to quantify the remaining this compound.
-
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Hypothetical Stability Data in Different Buffers at 37°C
| Buffer System (pH) | % Remaining after 24h | Half-life (t½) in hours |
| Phosphate-Buffered Saline (PBS) (pH 7.4) | 95% | > 48 |
| Tris-HCl (pH 8.0) | 88% | 35 |
| Citrate Buffer (pH 5.0) | 98% | > 72 |
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound and identify potential degradation products. This can help in developing analytical methods that can separate the parent compound from its degradants.[2][8]
-
Stress Conditions: Expose this compound to various stress conditions as outlined in the experimental protocol below.
-
Peak Identification: Use mass spectrometry to determine the mass of the unknown peaks and propose possible structures for the degradation products.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of this compound.[8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-MS method to determine the percentage of degradation and identify major degradation products.
Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C, 24h | < 5% | Not Applicable |
| 0.1 M NaOH, 60°C, 24h | 15% | [M-HF+H]⁺, [M-CH₃F+H]⁺ |
| 3% H₂O₂, RT, 24h | 8% | [M+O-H]⁺ |
| Heat (105°C), 24h | < 2% | Not Applicable |
| Photostability | < 1% | Not Applicable |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [qmro.qmul.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
preventing defluorination of 3-Fluoro-N-methyl-L-alanine during experiments
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent the defluorination of 3-Fluoro-N-methyl-L-alanine during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Question: I am observing a loss of fluorine in my sample during mass spectrometry analysis. What could be the cause and how can I prevent it?
Answer: Loss of fluorine during mass spectrometry is a potential issue, especially with high-energy ionization techniques. The C-F bond, while generally strong, can be susceptible to cleavage under certain conditions.
-
Potential Causes:
-
In-source fragmentation: High-energy ionization methods such as Electron Ionization (EI) can cause fragmentation of the molecule, leading to the loss of fluorine.
-
Metastable ions: The parent ion may be unstable and decompose before reaching the detector.
-
Reaction with residual water or other contaminants in the ion source: This can sometimes lead to hydrodefluorination.
-
-
Preventative Measures:
-
Use a soft ionization technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred as they are less likely to cause fragmentation.
-
Optimize MS parameters: Lower the cone voltage or collision energy to minimize in-source fragmentation.
-
Ensure sample purity: Use high-purity solvents and ensure your sample is free from contaminants that might promote defluorination.
-
Question: How can I minimize the risk of defluorination during peptide synthesis when using this compound?
Answer: While fluorinated amino acids are generally stable, certain reagents and conditions used in peptide synthesis could potentially lead to defluorination.
-
Potential Problematic Steps:
-
Strongly basic or acidic conditions: Prolonged exposure to harsh pH conditions, especially at elevated temperatures, can weaken the C-F bond.
-
Reductive cleavage conditions: Certain deprotection steps that use strong reducing agents might affect the C-F bond. For example, while not a standard peptide synthesis step, methods employing hydrated electrons are known to cleave C-F bonds[1].
-
High temperatures: Extended heating should be avoided.
-
-
Recommended Protocols:
-
Fmoc-based solid-phase peptide synthesis (SPPS): This is generally a mild and suitable method.
-
Coupling reagents: Use standard coupling reagents like HBTU, HATU, or DIC/Oxyma. Avoid overly aggressive or exotic coupling agents without prior validation.
-
Deprotection: For Fmoc removal, use standard piperidine in DMF. For side-chain deprotection and cleavage from the resin, use a standard TFA cocktail (e.g., TFA/TIS/H2O). Minimize the cleavage time as much as possible.
-
Monitoring: It is advisable to monitor the integrity of the fluorinated amino acid residue at different stages of the synthesis using techniques like LC-MS.
-
Frequently Asked Questions (FAQs)
Question: What are the optimal storage conditions for this compound to ensure its stability?
Answer: To maintain the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or a dark container.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis.
Question: Are there any known chemical incompatibilities with this compound that I should be aware of?
-
Strong reducing agents: Reagents that can generate solvated electrons or hydride radicals may pose a risk to the C-F bond.
-
Strong Lewis acids: Some strong Lewis acids can potentially interact with the fluorine atom.
-
Prolonged exposure to strong bases or acids, especially at high temperatures.
Question: Does the introduction of fluorine affect the stability of peptides incorporating this compound?
Answer: In general, the incorporation of fluorinated amino acids tends to enhance the stability of peptides and proteins.[2][3][4][5] This is often attributed to the hydrophobic effect and the unique electronic properties of fluorine. Therefore, you can expect peptides containing this compound to have increased resistance to thermal and chemical denaturation and proteolytic degradation.[2][3]
Precautionary Measures for Handling Fluorinated Amino Acids
The following table summarizes general precautionary measures to minimize the risk of defluorination.
| Parameter | Recommendation | Rationale |
| pH | Avoid extreme pH conditions (pH < 2 or pH > 12) for prolonged periods, especially at elevated temperatures. | Harsh pH can promote elimination or substitution reactions. |
| Temperature | Avoid unnecessary heating. Conduct reactions at the lowest effective temperature. | High temperatures can provide the activation energy for C-F bond cleavage. |
| Solvents | Use high-purity, anhydrous solvents. | Protic solvents in the presence of certain reagents can be a source of protons for hydrodefluorination. |
| Reagents | Avoid strong reducing agents and strong Lewis acids unless their compatibility has been verified. | These reagents have the potential to cleave the C-F bond. |
| Atmosphere | Handle and store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen which could participate in degradation pathways. |
Visualizations
Caption: Troubleshooting workflow for investigating potential defluorination.
Caption: Factors that can potentially lead to the degradation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Fluoro-N-methyl-L-alanine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-N-methyl-L-alanine. Our aim is to help you minimize side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions include:
-
β-elimination: This is a significant issue during both the fluorination and subsequent peptide coupling steps, leading to the formation of dehydroalanine derivatives.[1]
-
Over-methylation: The formation of N,N-dimethylated byproducts can occur during the N-methylation step.
-
Racemization: Loss of stereochemical purity can be a concern, particularly during fluorination or under harsh reaction conditions.
-
Esterification: If the carboxylic acid is not properly protected, esterification can occur as a side reaction during N-methylation.
Q2: What is the recommended general strategy to minimize side reactions?
A2: A convergent synthetic approach using an oxazolidinone intermediate derived from L-serine is a robust strategy.[1] This method allows for the introduction of the fluorine atom and the N-methyl group under controlled conditions, minimizing β-elimination and protecting the stereocenter.
Q3: Which protecting groups are recommended for the synthesis?
A3: An oxazolidinone intermediate, formed from L-serine, serves as an effective protecting group for both the amine and the carboxylic acid functionalities during the fluorination step.[1] For subsequent peptide couplings, standard protecting groups like Fmoc or Boc can be employed, but coupling conditions must be carefully chosen to avoid β-elimination.[2][3]
Q4: Are there any enzymatic methods available for the synthesis of the 3-fluoro-L-alanine precursor?
A4: Yes, enzymatic synthesis using alanine dehydrogenase or diaminopimelate dehydrogenase can produce (R)-3-fluoroalanine and (S)-3-fluoroalanine, respectively, from 3-fluoropyruvate with high enantiomeric excess and yields greater than 85%.[4] This can be a viable alternative to chemical synthesis for obtaining the fluorinated alanine precursor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of fluorinated product | Incomplete fluorination reaction. | Ensure the use of a suitable fluorinating agent such as Deoxofluor or DAST.[5][6] Optimize reaction time and temperature. For the oxazolidinone intermediate method, fluorodehydroxylation with Deoxofluor has been shown to be effective.[6] |
| β-elimination during fluorination. | The use of an oxazolidinone intermediate helps to suppress β-elimination.[1] Avoid harsh basic conditions during the workup. | |
| Presence of dehydroalanine byproduct | β-elimination during peptide coupling. | Use milder coupling reagents. For incorporating the fluorinated amino acid into a peptide, specific conditions to minimize β-elimination should be employed.[1] |
| Formation of N,N-dimethylated byproduct | Excessive methylating agent or harsh reaction conditions. | Use a stoichiometric amount of the methylating agent (e.g., methyl iodide). Optimize the reaction temperature, keeping it as low as feasible. |
| Racemization of the final product | Harsh basic or acidic conditions during protecting group removal or coupling. | Employ mild deprotection conditions. The use of an oxazolidinone intermediate helps preserve stereochemistry.[1] |
| Difficulty in purification | Presence of closely related side products. | High-performance liquid chromatography (HPLC) is often necessary for the purification of the final product and intermediates to ensure high purity.[1] |
Experimental Protocols
Synthesis of (S)-3-Fluoro-N-methyl-L-alanine via an Oxazolidinone Intermediate
This protocol is adapted from the convergent synthesis method which has been reported to be effective.[1][6]
Step 1: Formation of the Oxazolidinone from L-Serine
-
Protect the amino group of L-serine.
-
Reduce the carboxylic acid to the corresponding alcohol.
-
Cyclize the resulting amino alcohol to form the oxazolidinone intermediate.
Step 2: Fluorodehydroxylation
-
Dissolve the oxazolidinone intermediate in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a fluorinating agent such as Deoxofluor dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction and purify the fluorinated oxazolidinone.
Step 3: N-Methylation
-
Dissolve the fluorinated oxazolidinone in an anhydrous solvent (e.g., THF).
-
Cool the solution and add a strong base (e.g., NaH).
-
Add methyl iodide and allow the reaction to proceed.
-
Quench the reaction and purify the N-methylated oxazolidinone.
Step 4: Hydrolysis of the Oxazolidinone
-
Hydrolyze the N-methylated oxazolidinone using appropriate acidic or basic conditions to yield the final this compound.
-
Purify the final product, typically by HPLC.
Data Presentation
Table 1: Comparison of Fluorinating Agents for the Synthesis of 3-Fluoroalanine Derivatives
| Fluorinating Agent | Typical Yields | Key Considerations |
| Deoxofluor | Good to excellent | Effective for fluorodehydroxylation of serine-derived oxazolidinones.[6] |
| DAST | Variable | Can be effective, but may lead to side reactions if not used under optimal conditions.[5] |
| XtalFluor-E | Good | Used for the synthesis of Fmoc-protected 3-fluoroalanine.[6] |
Visualizations
Logical Workflow for Synthesis
Caption: Convergent synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Production of 3-Fluoro-N-methyl-L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Fluoro-N-methyl-L-alanine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical synthesis of this compound, focusing on a common synthetic route starting from L-serine.
Problem 1: Low Yield or Incomplete Fluorination with DAST
Question: We are experiencing low yields during the fluorination of the oxazolidinone intermediate derived from serine using diethylaminosulfur trifluoride (DAST). What are the potential causes and solutions?
Answer:
Low yields in DAST-mediated fluorination of serine derivatives can stem from several factors. Here's a breakdown of potential issues and troubleshooting strategies:
-
Moisture Contamination: DAST reacts violently with water, which will consume the reagent and reduce its effectiveness.
-
Solution: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Substrate Purity: Impurities in the oxazolidinone starting material can interfere with the reaction.
-
Solution: Purify the oxazolidinone intermediate by column chromatography before proceeding with fluorination.
-
-
Reaction Temperature: The temperature for DAST reactions is critical. Temperatures that are too low can lead to incomplete reaction, while temperatures that are too high can cause decomposition of the reagent and substrate, leading to byproducts.
-
Solution: The optimal temperature should be determined empirically, but a starting point is typically -78 °C to room temperature. A slow warm-up of the reaction mixture is often beneficial.
-
-
Reagent Quality: The quality of DAST can degrade over time, especially with improper storage.
-
Solution: Use a fresh bottle of DAST or a recently purchased one. Store it under an inert atmosphere and at the recommended temperature.
-
-
Side Reactions: β-elimination is a known side reaction that can compete with the desired fluorination.[1]
-
Solution: Using alternative fluorinating agents like Deoxo-Fluor™ or XtalFluor-E® in the presence of triethylamine trihydrofluoride has been reported to minimize β-elimination.[2]
-
Problem 2: Racemization during N-methylation
Question: We are observing a loss of stereochemical purity after the N-methylation step. How can we minimize racemization?
Answer:
Racemization at the α-carbon is a common issue during the N-methylation of amino acid derivatives, particularly when using strong bases. Here are some strategies to mitigate this problem:
-
Choice of Base: Strong bases like sodium hydride can lead to significant racemization.
-
Solution: Employ milder, non-nucleophilic bases such as potassium carbonate. The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can also be beneficial.
-
-
Protecting Group Strategy: The choice of protecting groups on the amino and carboxyl functionalities can influence the susceptibility to racemization.
-
Solution: Using an oxazolidinone protecting group, as in the convergent synthesis, helps to rigidify the structure and can reduce the likelihood of racemization during subsequent steps.
-
-
Methylating Agent: While methyl iodide is commonly used, other reagents can be considered.
-
Solution: Dimethyl sulfate in the presence of a mild base is an alternative. It is important to carefully control the stoichiometry to avoid over-methylation.
-
-
Reaction Conditions: Prolonged reaction times and elevated temperatures can increase the extent of racemization.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Aim for the lowest effective reaction temperature.
-
Frequently Asked Questions (FAQs)
Synthesis and Production
Q1: What are the primary synthetic routes for this compound?
A1: There are two main approaches for the synthesis of this compound:
-
Chemical Synthesis: A convergent synthetic methodology starting from L-serine is a common route.[1] This involves the formation of an oxazolidinone intermediate, followed by fluorodehydroxylation of the serine side chain and subsequent N-methylation.
-
Enzymatic Synthesis: An alternative route involves the enzymatic conversion of 3-fluoropyruvate. Alanine dehydrogenase can catalyze the reductive amination of 3-fluoropyruvate to produce 3-fluoro-L-alanine.[3] The N-methylation would then be a subsequent step.
Q2: What are the critical steps and potential challenges in the chemical synthesis?
A2: The critical steps in the chemical synthesis are the fluorination and N-methylation stages.
-
Fluorination: This step is prone to side reactions such as β-elimination, which can significantly reduce the yield of the desired product.[1] The choice of fluorinating agent is crucial, with reagents like DAST, Deoxo-Fluor™, and XtalFluor-E® being commonly used.
-
N-methylation: This step carries the risk of racemization, leading to a loss of stereochemical purity. Over-methylation to the quaternary ammonium salt is also a potential side reaction. Careful selection of the base and methylating agent, along with optimization of reaction conditions, is necessary to minimize these issues.
Purification and Analysis
Q3: How can this compound be purified?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound, especially for achieving high purity required for pharmaceutical applications.
-
Column Selection: A reversed-phase C18 column is a good starting point. For separating diastereomers that may have formed during synthesis, chiral stationary phases or derivatization with a chiral reagent (e.g., Marfey's reagent) followed by separation on a standard C18 column can be employed.
-
Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Q4: What analytical techniques are used to characterize this compound?
A4: The primary analytical techniques for characterization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the methyl group and the overall structure.
-
¹⁹F NMR: To confirm the presence of the fluorine atom and to assess purity. The chemical shift and coupling constants are characteristic of the fluorine's environment.
-
¹³C NMR: To further confirm the carbon skeleton.
-
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral column or after derivatization, to determine the enantiomeric excess (e.e.).
Q5: What are the expected NMR chemical shifts and coupling constants for this compound?
A5: While the exact chemical shifts can vary depending on the solvent and pH, here are some expected ranges based on similar fluorinated amino acids:
-
¹H NMR:
-
The N-methyl protons would appear as a singlet or a doublet (if coupled to the N-H proton) typically in the range of 2.5-3.0 ppm.
-
The α-proton would be a multiplet, likely a doublet of quartets, due to coupling with the β-protons and the fluorine atom.
-
The β-protons would appear as a multiplet, likely a doublet of doublets of doublets, due to geminal coupling, vicinal coupling to the α-proton, and coupling to the fluorine atom.
-
-
¹⁹F NMR:
-
The fluorine signal is expected to be a triplet of doublets due to coupling with the two β-protons and the α-proton. The chemical shift for a primary aliphatic fluorine is typically in the range of -210 to -230 ppm relative to CFCl₃.
-
Stability and Storage
Q6: What are the recommended storage conditions for this compound?
A6: Fluorinated amino acids are generally stable compounds. However, to ensure long-term stability, it is recommended to store this compound as a solid in a cool, dry place, protected from light. For solutions, storage at -20°C is advisable to prevent potential degradation.
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes for 3-Fluoroalanine Derivatives
| Parameter | Chemical Synthesis (from Serine) | Enzymatic Synthesis (from 3-Fluoropyruvate) |
| Starting Material | L-Serine | 3-Fluoropyruvate |
| Key Reagents | DAST or Deoxo-Fluor™, Methyl Iodide | Alanine Dehydrogenase, NADH |
| Reported Yield | Varies, can be moderate to good | >85% for the formation of 3-fluoroalanine[3] |
| Stereocontrol | Dependent on the chirality of the starting serine and reaction conditions | High enantiomeric excess reported[3] |
| Key Challenges | β-elimination, racemization during N-methylation | Availability and cost of enzyme and cofactor |
Experimental Protocols
Key Experiment: Chemical Synthesis of this compound from L-Serine
This protocol is a generalized procedure based on a convergent synthetic methodology.[1]
Step 1: Synthesis of the Oxazolidinone Intermediate
-
To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a carbonyl source (e.g., phosgene or a phosgene equivalent) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove salts and purify the crude product by column chromatography on silica gel to obtain the oxazolidinone.
Step 2: Fluorodehydroxylation
-
Dissolve the oxazolidinone intermediate in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Add DAST (or an alternative fluorinating agent) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quench the reaction carefully at 0 °C with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: N-Methylation
-
To a solution of the fluorinated oxazolidinone in an anhydrous aprotic solvent (e.g., THF or DMF), add a mild base (e.g., potassium carbonate).
-
Add methyl iodide and stir the reaction at room temperature until completion (monitored by TLC).
-
Filter off the base and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 4: Deprotection
-
Hydrolyze the oxazolidinone ring and the ester group using aqueous lithium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture to pH ~2 with aqueous HCl.
-
Extract the aqueous layer with a suitable organic solvent to remove any organic impurities.
-
Lyophilize the aqueous layer to obtain the final product, this compound hydrochloride.
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Troubleshooting guide for the fluorination step.
References
Validation & Comparative
A Comparative Guide to 3-Fluoro-N-methyl-L-alanine and Other Fluorinated Amino Acids for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into amino acids has emerged as a powerful tool for modulating the properties of peptides and proteins. This guide provides a comparative overview of 3-Fluoro-N-methyl-L-alanine, a unique non-canonical amino acid, and other key fluorinated amino acids. By examining their biochemical properties, metabolic stability, and impact on protein structure and function, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to leverage these compounds in their work.
While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs to provide a predictive and practical comparison. The inclusion of detailed experimental protocols empowers researchers to generate the necessary data for their specific applications.
The Advantage of Fluorination and N-Methylation in Amino Acid Design
The introduction of fluorine and N-methylation into amino acid structures offers a synergistic approach to enhancing the therapeutic potential of peptide-based drugs. Fluorination can significantly alter the physicochemical properties of amino acids, leading to increased metabolic stability, enhanced binding affinity, and altered protein conformation. N-methylation further contributes to metabolic resistance by protecting the peptide backbone from enzymatic degradation and can also improve cell permeability.
Comparative Physicochemical and Biological Properties
While specific experimental data for this compound is scarce, we can infer its likely properties by comparing its constituent parts: 3-fluoro-L-alanine and N-methylated amino acids, with other well-characterized fluorinated amino acids like 4-fluoro-L-phenylalanine and 3-fluoro-L-tyrosine.
Table 1: Comparison of Physicochemical Properties
| Property | 3-Fluoro-L-alanine (analog) | 4-Fluoro-L-phenylalanine | 3-Fluoro-L-tyrosine | This compound (Predicted) |
| Molecular Weight | 107.08 g/mol | 183.18 g/mol [1] | 199.17 g/mol | 121.11 g/mol |
| LogP | -2.9 (estimated) | -1.3 (estimated) | -1.4 (estimated) | Lower than 3-fluoro-L-alanine due to N-methylation |
| pKa (α-amino) | ~9.7 | ~9.2 | ~9.3 | Likely slightly higher than 3-fluoro-L-alanine |
| pKa (α-carboxyl) | ~2.2 | ~2.2 | ~2.2 | Similar to 3-fluoro-L-alanine |
Table 2: Comparative Biological Activity Data (Illustrative)
| Compound | Target/Assay | IC50 / Ki | Reference |
| 4-Fluoro-L-phenylalanine | MCF-7 breast cancer cell growth inhibition | 11.8 µM | Giese et al., 2008 |
| 3-Fluoro-L-alanine | Alanine racemase inhibition | - | Not available |
| This compound | - | Not available | - |
Note: The data in Table 2 is for illustrative purposes to show the type of comparative data that is valuable. Direct inhibitory constants for this compound are not currently available in the reviewed literature.
Experimental Protocols
To facilitate the generation of comparative data, this section provides detailed experimental protocols for the synthesis, metabolic stability assessment, and enzyme inhibition analysis of this compound.
Synthesis of this compound
A potential synthetic route for this compound can be adapted from the synthesis of 3-fluoro-N-methyl-d-aspartic acid[2]. This multi-step synthesis involves the formation of an epoxide, ring-opening with N-methylamine, fluorination, and subsequent deprotection.
Materials:
-
L-Serine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (NaH)
-
Trimethylsulfoxonium iodide
-
N-Benzylmethylamine
-
Deoxo-Fluor®
-
Palladium on carbon (Pd/C)
-
Hydrochloric acid (HCl)
-
Appropriate solvents (e.g., THF, DCM, MeOH)
Procedure:
-
N-Boc protection of L-serine methyl ester: React L-serine methyl ester hydrochloride with Boc₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).
-
Epoxide formation: Treat the N-Boc protected serine methyl ester with a strong base like sodium hydride followed by trimethylsulfoxonium iodide in a solvent such as THF.
-
Epoxide ring-opening: React the formed epoxide with N-benzylmethylamine to introduce the N-methyl group.
-
Fluorination: Treat the resulting amino alcohol with a fluorinating agent like Deoxo-Fluor® in DCM. This step should proceed with stereochemical inversion.
-
Deprotection:
-
Remove the benzyl group via hydrogenation using Pd/C as a catalyst.
-
Remove the Boc and methyl ester protecting groups by acid hydrolysis with HCl.
-
-
Purification: Purify the final product, this compound, using techniques such as ion-exchange chromatography.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a compound by incubating it with liver microsomes and quantifying its degradation over time.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Incubator/shaking water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction: Add the test compound to the pre-incubated mixture to start the metabolic reaction.
-
Time points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile and the internal standard to stop the reaction.
-
Protein precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Data analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity (e.g., IC50 or Ki) of a fluorinated amino acid against a specific enzyme. The example below is for a generic kinase, but the principles can be adapted for other enzymes.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test inhibitor (e.g., this compound) at various concentrations
-
ATP (if it's a kinase)
-
Assay buffer
-
Detection reagent (e.g., fluorescent or luminescent probe to measure product formation or ATP consumption)
-
Microplate reader
Procedure:
-
Prepare reagents: Prepare serial dilutions of the test inhibitor. Prepare solutions of the enzyme, substrate, and ATP in the assay buffer.
-
Assay setup: In a microplate, add the assay buffer, enzyme, and the test inhibitor at different concentrations.
-
Initiate the reaction: Add the substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Data analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Conclusion
This compound represents a promising but understudied building block for peptide and protein engineering. By combining the metabolic stability offered by both fluorination and N-methylation, it has the potential to significantly enhance the therapeutic properties of peptide-based drugs. While direct comparative data is currently lacking, the information on related fluorinated and N-methylated amino acids, along with the provided experimental protocols, offers a solid foundation for researchers to explore the potential of this unique compound. The generation of robust, comparative data will be crucial in fully elucidating the advantages of this compound and paving the way for its application in the development of next-generation therapeutics.
References
A Comparative Guide to the Validation of 3-Fluoro-N-methyl-L-alanine as a Novel NMDA Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 3-Fluoro-N-methyl-L-alanine as a potential N-methyl-D-aspartate (NMDA) receptor ligand. Due to the limited direct experimental data on this compound in publicly available literature, this document outlines the essential validation assays and provides a comparative context with well-established NMDA receptor ligands. The presented data for known ligands serves as a benchmark for the expected performance of a novel compound.
Quantitative Comparison of NMDA Receptor Ligands
A critical step in ligand validation is to quantify its binding affinity and functional potency at the NMDA receptor. The following table summarizes typical data for known NMDA receptor agonists, co-agonists, and antagonists, offering a reference for where a novel compound like this compound might be positioned.
| Ligand | Type | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Receptor Subunit Selectivity |
| Glutamate | Agonist | 1,500 - 2,500 | 1,000 - 3,000 | Pan-selective |
| NMDA | Agonist | 3,000 - 5,000 | 5,000 - 10,000 | GluN2A-D > GluN2B |
| Glycine | Co-agonist | 100 - 300 | 200 - 500 | GluN1 |
| D-Serine | Co-agonist | 80 - 150 | 150 - 400 | GluN1 |
| AP5 (D-AP5) | Competitive Antagonist | 500 - 1,000 | 1,000 - 2,500 | Glutamate site |
| Ketamine | Non-competitive Antagonist | 500 - 1,000 | 1,000 - 2,000 | Channel Pore Blocker |
| This compound | Hypothesized | To Be Determined | To Be Determined | To Be Determined |
Experimental Protocols for Ligand Validation
The following are standard experimental protocols used to characterize the interaction of a novel compound with the NMDA receptor.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize rodent cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes to pellet the crude membrane fraction containing the NMDA receptors.
-
Incubation: Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). Incubate the membranes with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound (this compound).
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) by non-linear regression analysis. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique directly measures the functional effect of a compound on NMDA receptor-mediated ion currents in neurons.
Protocol:
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.
-
Recording Setup: Place the cultured cells on the stage of an inverted microscope and perfuse with an extracellular solution.
-
Patch-Clamp: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal with the membrane of a single neuron. Then, rupture the membrane patch to achieve the whole-cell configuration.
-
Drug Application: Apply a saturating concentration of an NMDA receptor co-agonist (e.g., glycine) and then apply varying concentrations of the test compound (this compound) along with a sub-maximal concentration of glutamate.
-
Data Acquisition: Record the resulting ion currents using a patch-clamp amplifier.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current at each concentration of the test compound. Plot a concentration-response curve and fit it with a Hill equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the Hill coefficient.
Visualizing Key Processes in Ligand Validation
The following diagrams illustrate the NMDA receptor signaling pathway and a typical workflow for validating a novel ligand.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand Validation.
3-Fluoro-N-methyl-L-alanine: A Comparative Guide to In Vitro and In Vivo Efficacy
A comprehensive analysis of the potential efficacy of 3-Fluoro-N-methyl-L-alanine, based on the known biological activities of its constituent modifications.
Introduction
This compound is a synthetic amino acid that incorporates two key modifications to the parent amino acid, L-alanine: a fluorine atom at the 3-position and a methyl group on the amine. While direct experimental data on the in vitro and in vivo efficacy of this compound is not currently available in published literature, a comparative analysis based on the known effects of fluorination and N-methylation of amino acids can provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available data on related compounds to construct a hypothetical efficacy profile for this compound.
The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to increased metabolic stability and altered binding affinities for biological targets.[1] Similarly, N-methylation is a common strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate the conformational properties of peptides.[2]
Hypothetical Efficacy Profile
The combination of fluorination and N-methylation in this compound suggests potential for unique biological activities. The C-F bond is exceptionally strong, which could render the molecule resistant to enzymatic degradation, potentially leading to a longer in vivo half-life. The N-methyl group is known to protect the amide bond from proteolytic cleavage and can increase lipophilicity, which may enhance cell permeability and oral bioavailability.
Data Presentation: Comparative Analysis of Related Compounds
To build a predictive profile for this compound, the following tables summarize the known in vitro and in vivo effects of 3-fluoroalanine and N-methyl-alanine.
Table 1: In Vitro Efficacy of Related Alanine Derivatives
| Compound | Assay Type | Target | Observed Effect | Reference |
| 3-Fluoro-DL-alanine | Enzyme Inhibition | Ribonucleotide Reductase | Inhibition with a constant of 1.6 mM | [1] |
| 3-Fluoro-DL-alanine | Protein Synthesis | RNA Polymerase | Inhibits transcription by binding to the A site | [1] |
| N-Methyl-DL-alanine | Amino Acid Transport | Rat Brain Synaptosomes | Inhibition of sodium-dependent L-leucine uptake | |
| N-Methyl-alanine | Peptide Conformation | Oxytocin Analogs | Influences folding and promotes specific secondary structures | [2] |
Table 2: In Vivo Efficacy of Related Alanine Derivatives
| Compound | Animal Model | Administration Route | Observed Effect | Reference |
| β-N-methylamino-L-alanine (BMAA) | Drosophila | Dietary | Reduced life span, locomotor function, and learning and memory | [3] |
| N-Methylated Peptides | General | Oral | Increased intestinal permeability and metabolic stability | [4] |
| 11C-labeled d-alanine | Mice with S. aureus infection | Intravenous | Accumulation in bacteria, allowing for PET imaging | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel compounds. The following outlines typical experimental protocols for evaluating the in vitro and in vivo efficacy of a synthetic amino acid like this compound.
In Vitro Efficacy Protocols
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: To assess the effect of the compound on cell metabolic activity, human cell lines (e.g., cancer cell lines like HeLa or non-cancerous lines like HEK293) are incubated with varying concentrations of the compound. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells is quantified spectrophotometrically.
-
-
Enzyme Inhibition Assays:
-
Specific enzymes relevant to a therapeutic area of interest (e.g., proteases, kinases) are incubated with their substrate and varying concentrations of the test compound. Enzyme activity is measured using a suitable method, such as fluorescence, absorbance, or luminescence, to determine the inhibitory potential (IC50) of the compound.
-
-
Cellular Uptake and Permeability Assays:
-
Caco-2 Permeability Assay: Caco-2 cells are grown as a monolayer on a semi-permeable membrane, mimicking the intestinal barrier. The test compound is added to the apical side, and its appearance on the basolateral side is measured over time, typically by LC-MS/MS, to assess its permeability.
-
In Vivo Efficacy Protocols
-
Pharmacokinetic Studies:
-
The compound is administered to a suitable animal model (e.g., mice or rats) via the intended route (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of the compound in plasma is determined using LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and bioavailability.
-
-
Efficacy in a Disease Model:
-
A relevant animal model of a disease (e.g., a tumor xenograft model for cancer, an infection model for antimicrobial activity) is used. Animals are treated with the compound, and the therapeutic effect is monitored by measuring relevant endpoints (e.g., tumor size, bacterial load, survival rate) compared to a control group.
-
-
Toxicity Studies:
-
Acute and chronic toxicity studies are conducted in animal models to determine the safety profile of the compound. This involves administering a range of doses and monitoring for adverse effects, as well as performing histopathological analysis of major organs.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical cellular uptake and mechanism of action for this compound.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the efficacy of a novel amino acid derivative.
Conclusion
While direct experimental evidence for the efficacy of this compound is lacking, a comparative analysis of its constituent modifications provides a strong basis for predicting its potential biological properties. The combination of a fluorine atom and an N-methyl group on the alanine scaffold suggests that this compound may exhibit enhanced metabolic stability, improved cell permeability, and unique target interactions compared to its parent amino acid. The experimental protocols and workflows outlined in this guide provide a clear framework for the future investigation of this compound's in vitro and in vivo efficacy. Further research is warranted to synthesize this compound and subject it to rigorous biological evaluation to unlock its potential therapeutic applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. N-Methyl-L-alanine | 3913-67-5 | Benchchem [benchchem.com]
- 3. β-N-methylamino-L-alanine induces neurological deficits and shortened life span in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 3-Fluoro-N-methyl-L-alanine Stereoisomers: Unveiling the Impact of Stereochemistry on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into amino acids has become a powerful strategy in medicinal chemistry to modulate their biological properties. In the case of 3-Fluoro-N-methyl-L-alanine, the stereochemical orientation of the fluorine atom at the C3 position gives rise to two diastereomers: (2S,3S)-3-Fluoro-N-methyl-L-alanine and (2S,3R)-3-Fluoro-N-methyl-L-alanine. This seemingly subtle difference in spatial arrangement can have profound implications for their interaction with biological targets, influencing their efficacy and pharmacokinetic profiles. This guide provides a comparative analysis of these stereoisomers, drawing upon experimental data from closely related analogs to predict their differential biological activities.
Unveiling Stereoisomer-Specific Activity: Insights from a Close Analog
While direct comparative data for the stereoisomers of this compound is not extensively available in the public domain, a comprehensive study on the diastereomers of a closely related compound, 3-Fluoro-N-methyl-D-aspartic acid (3F-NMDA), offers critical insights. This study revealed a stark difference in their biological activity, with the (2S,3S)-3F-NMDA diastereomer acting as a potent agonist of the NMDA receptor, comparable in potency to NMDA itself, while the (2S,3R)-diastereomer exhibited negligible activity.[1] This dramatic difference is attributed to the conformational preference of the C-F bond relative to the C-N(+) bond.[1]
The bioactive conformation of the (2S,3S) stereoisomer allows for a gauche orientation between the fluorine and the ammonium group, which is electrostatically favorable.[1] In contrast, the (2S,3R) stereoisomer is forced into an energetically unfavorable anti conformation to bind to the receptor, leading to a significant loss of potency.[1] It is highly probable that a similar structure-activity relationship exists for the stereoisomers of this compound.
Predicted Comparative Profile
Based on the principles established from the 3F-NMDA study, the following table summarizes the predicted comparative biological and physicochemical properties of the (2S,3S) and (2S,3R) stereoisomers of this compound.
| Property | (2S,3S)-3-Fluoro-N-methyl-L-alanine | (2S,3R)-3-Fluoro-N-methyl-L-alanine |
| Predicted Biological Activity | Potent agonist at its target receptor | Negligible to very low agonist activity |
| Receptor Binding Affinity | High | Low to negligible |
| Conformational Preference for Binding | gauche C-F to C-N(+) bond orientation | anti C-F to C-N(+) bond orientation |
| Predicted In Vivo Efficacy | High | Low to none |
| Potential for Off-Target Effects | Dependent on target selectivity | Likely low due to poor binding |
Experimental Protocols
The synthesis and comparative evaluation of these stereoisomers would involve the following key experimental procedures:
Stereoselective Synthesis
The synthesis of optically pure (2S,3S)- and (2S,3R)-3-Fluoro-N-methyl-L-alanine can be achieved through established methods for the synthesis of fluorinated amino acids. A common strategy involves the use of a chiral auxiliary to control the stereochemistry during the fluorination and N-methylation steps.
Example Synthetic Pathway:
Caption: Synthetic route to this compound stereoisomers.
Methodology:
-
Protection: L-serine is converted to a chiral oxazolidinone derivative to protect the amine and carboxylic acid groups and provide a rigid framework for stereocontrol.
-
Stereoselective Fluorination: The hydroxyl group of the oxazolidinone is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The stereochemical outcome at the C3 position is controlled by the choice of starting material (L- or D-serine) and reaction conditions.
-
N-Methylation: The nitrogen of the oxazolidinone is methylated, for example, using a methylating agent like methyl iodide.
-
Deprotection: The protecting groups are removed to yield the final this compound stereoisomers. The specific deprotection method can influence the final stereochemistry.
Receptor Binding Assays
To determine the binding affinities of the stereoisomers for their target receptor, competitive radioligand binding assays are commonly employed.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are isolated.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the target receptor and varying concentrations of the unlabeled stereoisomers.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) for each stereoisomer is calculated. A lower Ki value indicates a higher binding affinity.
In Vitro Functional Assays
To assess the biological activity (e.g., agonist or antagonist activity) of the stereoisomers, in vitro functional assays are performed. The specific assay will depend on the nature of the target receptor. For example, if the target is a G-protein coupled receptor (GPCR), a second messenger assay (e.g., cAMP or calcium flux) could be used.
Signaling Pathway Example (GPCR):
Caption: A generalized GPCR signaling pathway.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Stimulation: The cells are treated with varying concentrations of the stereoisomers.
-
Measurement: The level of the second messenger (e.g., cAMP) is measured using an appropriate assay kit (e.g., ELISA or fluorescence-based).
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of each stereoisomer.
Conclusion
The stereochemical configuration of this compound is predicted to be a critical determinant of its biological activity. Drawing parallels from the well-studied 3F-NMDA analog, the (2S,3S) stereoisomer is expected to be the biologically active form, while the (2S,3R) stereoisomer is likely to be inactive. This highlights the importance of stereoselective synthesis and rigorous biological evaluation in the development of fluorinated amino acid-based therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis and comparative analysis of these and other stereoisomers, enabling researchers to unlock the full potential of stereochemistry in drug design.
References
Comparative Analysis of 3-Fluoro-N-methyl-L-alanine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 3-Fluoro-N-methyl-L-alanine with its structural analogs, supported by available experimental data. The inclusion of fluorine and a methyl group on the L-alanine backbone can significantly alter its biological activity, receptor interaction, and metabolic stability, making it a compound of interest in drug discovery and chemical biology.
While direct cross-reactivity studies on this compound are not extensively available in the public domain, we can infer its potential biological profile by examining the effects of fluorination and N-methylation on similar amino acid structures. This guide synthesizes existing data on related compounds to provide a comparative framework.
Postulated Biological Activity Profile
The introduction of a fluorine atom at the 3-position and a methyl group on the amine of L-alanine is expected to modulate its interaction with various biological targets, most notably amino acid transporters and receptors. Based on studies of analogous compounds, this compound is hypothesized to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.
The rationale for this hypothesis stems from research on compounds like 3-Fluoro-N-methyl-D-aspartic acid, where stereoselective fluorination has been shown to significantly influence agonist potency at the NMDA receptor.[1] This suggests that the conformational constraints imposed by the fluorine atom in this compound could lead to a distinct binding affinity and functional activity at the NMDA receptor compared to its non-fluorinated and non-methylated counterparts.
Comparative Data on Related Alanine Analogs
To provide a quantitative comparison, the following table summarizes the known biological activities of L-alanine, N-methyl-L-alanine, and 3-fluoro-L-alanine on relevant biological targets. It is important to note that this data is for the individual analogs and serves as a predictive baseline for the potential activity of this compound.
| Compound | Target | Activity Type | Value | Reference |
| L-alanine | L-type amino acid transporter (LAT) | Substrate (Km) | 65 ± 12 µM (extracellular) | [2] |
| β-N-methylamino-L-alanine (BMAA) | NMDA Receptor | Agonist | Measurable current at 10 µM | [3] |
| β-N-methylamino-L-alanine (BMAA) | Metabotropic Glutamate Receptors | Low-affinity agonist | - | [4][5] |
| 3-Fluoro-L-alanine | Alanine Dehydrogenase | Substrate | - | [6] |
Experimental Protocols
Receptor Binding Assay (Hypothetical for this compound at NMDA Receptors)
This protocol outlines a typical competitive binding assay to determine the affinity of this compound for the NMDA receptor.
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.
-
Radioligand: Use a known high-affinity NMDA receptor antagonist radioligand, such as [3H]MK-801.
-
Incubation: Incubate the synaptic membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) and its analogs (N-methyl-L-alanine, 3-fluoro-L-alanine, L-alanine).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Amino Acid Transporter Uptake Assay
This protocol describes a method to assess whether this compound is a substrate or inhibitor of a specific amino acid transporter, such as the L-type amino acid transporter (LAT).
-
Cell Culture: Use a cell line that overexpresses the transporter of interest (e.g., HEK293 cells transfected with the LAT1 gene).
-
Radiolabeled Substrate: Use a known radiolabeled substrate of the transporter, such as [14C]L-leucine.
-
Uptake Inhibition: Pre-incubate the cells with varying concentrations of this compound or its analogs. Then, add the radiolabeled substrate and incubate for a defined period.
-
Substrate Uptake: To determine if this compound is a substrate, incubate the cells with radiolabeled this compound and measure its accumulation in the cells over time.
-
Washing and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the radioactivity in the cell lysate using liquid scintillation counting.
-
Data Analysis: For inhibition studies, calculate the IC50 value. For substrate studies, determine the kinetic parameters (Km and Vmax) of uptake.
Visualizing Potential Mechanisms of Action
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by an agonist like glutamate (and potentially this compound) leads to a cascade of intracellular events crucial for synaptic plasticity, learning, and memory. The following diagram illustrates this signaling pathway.
References
- 1. 3‐Fluoro‐<i>N</i>‐methyl‐<scp>D</scp>‐aspartic acid (3F‐NMDA) Stereoisomers as Conformational Probes for Exploring Agonist Binding at NMDA Receptors [scite.ai]
- 2. L amino acid transporter structure and molecular bases for the asymmetry of substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological effect of ingested β-N-methylamino-L-alanine on a glutamatergic synapse in an in vivo preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 3-Fluoro-N-methyl-L-alanine and N-methyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 3-Fluoro-N-methyl-L-alanine and its non-fluorinated counterpart, N-methyl-L-alanine. The introduction of a fluorine atom can significantly alter the physicochemical properties and biological activity of amino acids, offering unique opportunities in drug design and chemical biology. This document summarizes the available data on their synthesis, conformational preferences, and interactions with biological systems, highlighting the impact of fluorination.
Introduction
N-methyl-L-alanine is a non-proteinogenic α-amino acid that has been utilized in peptide chemistry to enhance metabolic stability and modulate conformational properties.[1] The substitution of a hydrogen atom with a fluorine atom at the 3-position to create this compound introduces a highly electronegative and sterically small element, which can profoundly influence the molecule's biological behavior. This guide aims to provide a comparative analysis of these two compounds based on available experimental and theoretical data.
Physicochemical Properties
The introduction of a fluorine atom is known to alter key physicochemical parameters of a molecule. While specific experimental data for this compound is limited, the expected effects of fluorination can be inferred.
| Property | N-methyl-L-alanine | This compound (Predicted) | Reference |
| Molecular Formula | C4H9NO2 | C4H8FNO2 | [2][3] |
| Molecular Weight | 103.12 g/mol | 121.11 g/mol | [2][3] |
| pKa (Carboxyl) | ~2.3 | Lower than N-methyl-L-alanine | [4] |
| pKa (Amino) | ~9.9 | Lower than N-methyl-L-alanine | [4] |
| LogP | -2.5 | Higher (more lipophilic) than N-methyl-L-alanine | [2] |
Note: The pKa and LogP values for this compound are predicted based on the known electron-withdrawing effects of fluorine.
Synthesis and Chemical Biology
Both N-methyl-L-alanine and its fluorinated analog have been synthesized for incorporation into peptides and for biological studies.
N-methyl-L-alanine: Synthesis can be achieved through the reductive amination of pyruvate with methylamine or by the direct N-methylation of L-alanine.[5]
This compound: A convergent synthetic methodology has been developed to access both (2S)- and (2R)-3-fluoroalanine and their corresponding N-methyl analogues in optically pure form. This synthesis starts from L- or D-serine and proceeds through a common oxazolidinone intermediate.[6] A procedure for incorporating these unnatural amino acids into peptide scaffolds has also been established, which minimizes the risk of β-elimination during amide bond formation.[6]
Experimental Protocol: Synthesis of this compound (General Scheme)
A detailed experimental protocol for the synthesis of this compound and its N-methyl derivatives has been described by Hoveyda and colleagues. The general strategy involves the following key steps:
-
Starting Material: L- or D-serine.
-
Formation of Oxazolidinone Intermediate: Protection of the amino and carboxyl groups of serine, followed by cyclization to form an oxazolidinone.
-
Fluorination: Deoxyfluorination of the hydroxyl group to introduce the fluorine atom.
-
N-methylation: Introduction of the methyl group on the nitrogen atom.
-
Deprotection: Removal of protecting groups to yield the final product.
For the detailed, step-by-step experimental procedure, please refer to the original publication by Hoveyda, H. R., & Pinault, J. F. (2006). (2R)- and (2S)-3-fluoroalanine and their N-methyl derivatives: synthesis and incorporation in peptide scaffolds. Organic letters, 8(25), 5849–5852.
Conformational Analysis
The conformation of amino acids influences their interaction with biological targets. High-resolution microwave spectroscopy has been used to study the conformational landscape of N-methyl-L-alanine in the gas phase. These studies have identified multiple stable conformers stabilized by different intramolecular hydrogen bond interactions.[7] The introduction of a fluorine atom is expected to further influence the conformational preferences due to steric and electronic effects, but specific studies on this compound are not yet available.
Caption: Conformational influences on N-methyl-L-alanine and its fluorinated analog.
Biological Activity: A Comparative Overview
Direct comparative studies on the biological effects of this compound and N-methyl-L-alanine are currently lacking in the published literature. However, based on studies of related compounds, we can infer potential differences in their interactions with biological systems, particularly with amino acid transporters and enzymes.
Interaction with Amino Acid Transporters
N-methylated amino acids are known to be substrates for various amino acid transporters. Studies on the closely related compound, 3-fluoro-l-α-methyl-tyrosine (FAMT), have shown that it is a specific substrate for the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells.[8][9][10][11] This suggests that this compound may also exhibit affinity for amino acid transporters, and potentially with altered selectivity compared to its non-fluorinated counterpart.
Hypothesized Transporter Interaction Pathway
References
- 1. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Alanine, N-methyl- [webbook.nist.gov]
- 4. N-Methyl-DL-alanine | 600-21-5 | Benchchem [benchchem.com]
- 5. N-Methyl-L-alanine | 3913-67-5 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Metabolic Stability of 3-Fluoro-N-methyl-L-alanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and N-methylation into amino acid scaffolds represents a key strategy in medicinal chemistry to enhance pharmacokinetic properties, including metabolic stability. This guide provides a comparative evaluation of the expected metabolic stability of 3-Fluoro-N-methyl-L-alanine against its parent molecules, L-alanine and N-methyl-L-alanine. The analysis is based on established metabolic pathways and the known effects of fluorination and N-alkylation on enzymatic degradation. While direct experimental data for this compound is not publicly available, this guide extrapolates its likely metabolic fate based on well-documented biochemical principles.
Comparative Analysis of Metabolic Stability
The metabolic stability of a compound is inversely related to its rate of metabolism. A more stable compound will have a longer half-life and lower intrinsic clearance. The structural modifications from L-alanine to N-methyl-L-alanine and subsequently to this compound are expected to significantly increase metabolic stability.
Table 1: Qualitative Comparison of Expected Metabolic Stability
| Compound | Key Structural Features | Expected Metabolic Stability | Rationale |
| L-Alanine | Unmodified α-amino acid | Low | Readily enters central metabolism via transamination to pyruvate, a key metabolic intermediate.[1][2][3][4] |
| N-methyl-L-alanine | N-methylated amino group | Moderate | The N-methyl group can hinder recognition by some non-specific proteases and peptidases.[5][6] However, a specific enzyme, N-methylalanine dehydrogenase, exists for its metabolism.[7] |
| This compound | N-methyl group and fluorine at the β-carbon | High (Predicted) | The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially reducing its affinity for metabolic enzymes. The combination of N-methylation and fluorination is a common strategy to block metabolism. |
Predicted Metabolic Pathways
The primary metabolic fate of L-alanine involves its conversion to pyruvate.[4] N-methyl-L-alanine can also be metabolized to pyruvate.[7] The introduction of a fluorine atom at the 3-position in this compound is anticipated to significantly alter its susceptibility to these pathways.
References
- 1. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alanine - Wikipedia [en.wikipedia.org]
- 4. NMR spectroscopic study on the metabolic fate of [3-(13)C]alanine in astrocytes, neurons, and cocultures: implications for glia-neuron interactions in neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-methylalanine dehydrogenase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Binding Affinity of Alanine Analogues to Key Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of various alanine analogues to two primary biological targets: Alanine Racemase (Alr) and D-Amino Acid Oxidase (DAAO). While direct binding affinity data for 3-Fluoro-N-methyl-L-alanine is not currently available in published literature, this document summarizes key experimental data for structurally related compounds to offer a valuable point of reference and a framework for future research. The presented data, experimental protocols, and pathway visualizations aim to facilitate a deeper understanding of ligand-target interactions and guide the design of novel therapeutic agents.
Introduction to Target Enzymes
Alanine Racemase (Alr) is a crucial bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[1] D-alanine is an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall.[2] As this enzyme is absent in humans, it represents a prime target for the development of novel antibacterial drugs.[3]
D-Amino Acid Oxidase (DAAO) is a flavoenzyme found in mammals that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide.[4] In the central nervous system, DAAO plays a significant role in regulating the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[5] Consequently, inhibitors of DAAO are being investigated as potential therapeutics for neurological disorders such as schizophrenia.[4]
Comparative Binding Affinity Data
The following tables summarize the binding affinities (Km, Ki, and IC50) of various alanine analogues to Alanine Racemase and D-Amino Acid Oxidase. These values provide a quantitative comparison of how modifications to the alanine structure, such as fluorination and stereochemistry, influence target engagement.
Table 1: Binding Affinities of Selected Ligands to Alanine Racemase
| Compound/Ligand | Organism/Enzyme Source | Parameter | Value (mM) | Notes |
| L-Alanine | Streptococcus iniae | Km | 33.11 | Natural Substrate[2] |
| D-Alanine | Streptococcus iniae | Km | 14.36 | Natural Substrate[2] |
| L-Alanine | Escherichia coli | Km | 0.97 | [3] |
| D-Alanine | Escherichia coli | Km | 0.46 | [3] |
| D-Cycloserine | Escherichia coli | Ki | 0.65 | Competitive Inhibitor[3] |
| L-Cycloserine | Escherichia coli | Ki | 2.1 | Competitive Inhibitor[3] |
| DL-Difluoroalanine | Escherichia coli B | Km (for L-isomer) | 102 | Substrate for HF loss[6] |
| DL-Difluoroalanine | Escherichia coli B | Km (for D-isomer) | 116 | Substrate for HF loss[6] |
| Hydroquinone | Streptococcus iniae | IC50 | 0.01139 | Inhibitor[2] |
| Homogentisic Acid | Streptococcus iniae | IC50 | 0.01227 | Inhibitor[2] |
Table 2: Binding Affinities of Selected Ligands to D-Amino Acid Oxidase (DAAO)
| Compound/Ligand | Organism/Enzyme Source | Parameter | Value (µM) | Notes |
| FAD (Cofactor) | Human (hDAAO) | Kd | 8.0 | Weak cofactor binding[5] |
| FAD (in presence of benzoate) | Human (hDAAO) | Kd | 0.3 | Tighter binding with ligand[5] |
| D-Trifluoroalanine | Yeast | - | - | Substrate analog[5] |
| D-[19F]-CF3-ala | Not specified | - | - | Poor substrate[7] |
Signaling and Experimental Workflow Visualizations
To provide a clearer context for the presented data, the following diagrams illustrate a key biological pathway involving Alanine Racemase and a typical experimental workflow for determining enzyme activity.
Caption: Role of Alanine Racemase in Bacterial Peptidoglycan Synthesis.
Caption: Workflow for Alanine Racemase Kinetic Assay using HPLC.
Detailed Experimental Protocols
Protocol 1: Alanine Racemase Activity Assay (HPLC-Based)
This protocol is adapted from methods used for the characterization of amino acid racemases and is suitable for determining kinetic parameters such as Km and Ki.[8][9]
Materials and Reagents:
-
Purified Alanine Racemase enzyme
-
L-alanine and D-alanine standards
-
Test inhibitor (e.g., this compound)
-
Pyridoxal-5'-phosphate (PLP)
-
HEPES buffer (50 mM, pH 7.4) or Carbonate buffer (200 mM, pH 9.5)[2]
-
2 M HCl
-
2 M NaOH
-
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent), 0.5% in acetone
-
1 M NaHCO3
-
Acetonitrile (HPLC grade)
-
Triethylammonium phosphate (TEAP) buffer (for HPLC)
Procedure:
-
Reaction Setup: In microfuge tubes, prepare reaction mixtures containing the reaction buffer, 20 µM PLP, and varying concentrations of the substrate (L-alanine). For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Enzyme Reaction: Pre-warm the reaction mixtures to 37°C for 5 minutes. Initiate the reaction by adding the purified Alanine Racemase to a final volume of 200 µL. The final enzyme concentration should be optimized to ensure initial velocity conditions.[10]
-
Reaction Quenching: After a specific incubation time (e.g., 10 minutes), terminate the reaction by adding 40 µL of 2 M HCl.[9]
-
Neutralization: Neutralize the quenched reaction by adding 40 µL of 2 M NaOH.[10]
-
Derivatization: Transfer 50 µL of the neutralized sample to a new tube. Add 100 µL of 0.5% Marfey's reagent in acetone, followed by 20 µL of 1 M NaHCO3. Incubate at 40°C for 1 hour.[10]
-
Sample Preparation for HPLC: Cool the derivatized sample and dilute it with the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: Separate the derivatized L- and D-alanine using a C18 reverse-phase HPLC column with a suitable gradient of acetonitrile in TEAP buffer. Monitor the elution at 340 nm.
-
Data Analysis: Quantify the peak areas corresponding to the L- and D-alanine derivatives. Calculate the initial reaction velocities at each substrate concentration and determine the kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation. For inhibitors, determine the Ki value using appropriate models (e.g., competitive, non-competitive).
Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay (Spectrophotometric)
This protocol describes a common method for measuring DAAO activity by detecting the production of α-keto acids.[4]
Materials and Reagents:
-
Purified D-Amino Acid Oxidase
-
D-amino acid substrate (e.g., D-alanine, D-serine)
-
Disodium pyrophosphate buffer (75 mM, pH 8.5)
-
UV/Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing the disodium pyrophosphate buffer and the D-amino acid substrate at a concentration several times its Km value.
-
Baseline Measurement: Place the cuvette in the spectrophotometer set to the appropriate wavelength for the α-keto acid product (e.g., ~315 nm for the enol-borate complex of pyruvate) and record a stable baseline.
-
Enzyme Reaction: Initiate the reaction by adding a known amount of DAAO to the cuvette and mix thoroughly.
-
Activity Measurement: Monitor the increase in absorbance over time. The initial rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the enzyme activity based on the molar extinction coefficient of the α-keto acid product. For inhibition studies, perform the assay with varying concentrations of the inhibitor and determine the IC50 or Ki value.
Alternative DAAO Assay: DAAO activity can also be measured using a coupled-enzyme assay that detects the production of hydrogen peroxide.[11] In this assay, horseradish peroxidase (HRP) is used to catalyze the reaction between H2O2 and a chromogenic or fluorogenic substrate, leading to a measurable color or fluorescence change.
Conclusion
While the direct binding affinity of this compound to Alanine Racemase and D-Amino Acid Oxidase remains to be experimentally determined, this guide provides a foundational understanding of how related alanine analogues interact with these important therapeutic targets. The compiled data indicates that both stereochemistry and fluorination significantly impact ligand binding and enzyme inhibition. The detailed protocols and workflow diagrams offer practical guidance for researchers seeking to evaluate novel compounds, including this compound, and to further elucidate the structure-activity relationships that govern these critical biological interactions. Future studies are warranted to directly measure the binding affinity of this compound and to explore its potential as a modulator of Alr or DAAO activity.
References
- 1. Alanine racemase - Wikipedia [en.wikipedia.org]
- 2. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. Amino Acid Racemase Enzyme Assays [bio-protocol.org]
- 11. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to the Quantification of 3-Fluoro-N-methyl-L-alanine: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of modified amino acids like 3-Fluoro-N-methyl-L-alanine is critical in various stages of drug discovery and development, as well as in metabolic research. The introduction of a fluorine atom and an N-methyl group presents unique analytical challenges. This guide provides an objective comparison of two powerful and commonly employed analytical techniques for the quantification of such modified amino acids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice between LC-MS/MS and GC-MS for the quantification of this compound will depend on several factors, including the required sensitivity, sample matrix, desired sample throughput, and available instrumentation. Below is a summary of the performance characteristics of representative LC-MS/MS and GC-MS methods for analogous modified amino acids.
| Performance Metric | LC-MS/MS (Direct Analysis) | GC-MS (with Derivatization) |
| Analyte Example | 5-Amino-1-methyl quinolinium (5-AMQ) | Nε-methylated lysine metabolites |
| Linearity Range | 10 - 2500 ng/mL | Not explicitly stated, but validated in relevant concentration ranges. |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 10 ng/mL | Not explicitly stated, but method is described as sensitive. |
| Accuracy (% Bias) | Within ±15% | < ±20% |
| Precision (%RSD) | < 15% (Intra- and Inter-day) | < 20% (Relative Standard Deviation) |
| Sample Preparation | Simple protein precipitation | Multi-step: evaporation, esterification, amidation, extraction. |
| Derivatization Required? | No | Yes |
| Analysis Time | Short (minutes per sample) | Longer due to derivatization and GC run time. |
| Throughput | High | Lower |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are for analogous compounds and can be adapted for the development and validation of a method for this compound.
LC-MS/MS Method for N-Methylated Compounds
This protocol is based on a validated method for the quantification of 5-amino-1-methyl quinolinium (5-AMQ) in rat plasma.
a. Sample Preparation:
-
To a 50 µL aliquot of plasma, add an internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., ACE® Excel™ C18, 2 µm, 50 × 2.1 mm) is suitable.
-
Mobile Phase: A binary gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.
GC-MS Method for Modified Amino Acids with Derivatization
This protocol is based on a validated method for the simultaneous measurement of lysine and its N-methylated and other modified metabolites in human urine[1][2][3].
a. Sample Preparation and Derivatization:
-
Evaporate a 10 µL aliquot of the sample to dryness under a stream of nitrogen.
-
Esterification: Add 2 M HCl in methanol and heat at 80 °C for 60 minutes to convert carboxylic acid groups to their methyl esters[1][2][3].
-
Amidation: After cooling, add pentafluoropropionic anhydride (PFPA) in ethyl acetate and heat at 65 °C for 30 minutes to derivatize amino groups[1][2][3].
-
Reconstitute the dried derivatized sample in a suitable buffer (e.g., borate buffer).
-
Extraction: Perform a liquid-liquid extraction with toluene to isolate the derivatized analytes.
-
Transfer the organic layer to an autosampler vial for GC-MS analysis.
b. Gas Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., Optima 17, 15 m length, 0.25 mm I.D., 0.25 µm film thickness) is appropriate[2].
-
Injection: Splitless injection of a 1 µL aliquot.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, hold at 40 °C, then ramp to 210 °C, and then to 320 °C[2].
c. Mass Spectrometric Conditions:
-
Ionization Mode: Negative-ion chemical ionization (NICI) can provide high sensitivity for electronegative derivatives[1][2].
-
Detection Mode: Selected-ion monitoring (SIM) for quantitative analysis, monitoring specific ions for the derivatized this compound and its internal standard[1][2].
Visualizing the Workflow: Analytical Method Validation
The validation of an analytical method is a structured process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying a novel compound like this compound.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Signaling Pathways and Biological Context
Currently, there is no specific information available in the public domain regarding the signaling pathways directly involving this compound. As a synthetic amino acid, its biological activity and metabolic fate would be subjects of initial pharmacological and toxicological studies. The analytical methods described in this guide are essential tools for conducting such investigations, including pharmacokinetic and metabolic profiling studies. The data generated would be foundational for elucidating any potential interactions with biological pathways.
References
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AG… [ouci.dntb.gov.ua]
Comparative Study of 3-Fluoro-N-methyl-L-alanine in Different Cell Lines: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of 3-Fluoro-N-methyl-L-alanine across different cell lines. Due to the limited availability of direct comparative studies on this compound in the public domain, this comparison is based on its hypothesized mechanism of action as an inhibitor of the L-type amino acid transporter 1 (LAT1) and data from studies on analogous compounds.
Introduction
This compound is a synthetic amino acid analog. The introduction of a fluorine atom and a methyl group can significantly alter the biological activity of the parent amino acid, L-alanine. N-methylation, for instance, is a strategy employed in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptides. The primary proposed mechanism of action for this compound as an anti-cancer agent is the inhibition of the L-type amino acid transporter 1 (LAT1).
LAT1 is a crucial transporter for large neutral amino acids and is found to be overexpressed in a wide variety of human cancers.[1] This overexpression is linked to the increased metabolic demand of tumor cells for essential amino acids to support their rapid growth and proliferation.[1] Therefore, targeting LAT1 presents a promising strategy for cancer therapy.
Mechanism of Action: LAT1 Inhibition and Downstream Effects
This compound is hypothesized to be a competitive inhibitor of LAT1. By blocking the transport of essential amino acids like leucine and methionine into cancer cells, it can trigger a cascade of downstream effects, primarily through the mTORC1 signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[2] Inhibition of LAT1 leads to amino acid deprivation within the cell, which in turn downregulates mTORC1 activity.[2] This can result in the suppression of protein synthesis and ultimately, the induction of apoptosis.
dot
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-N-methyl-L-alanine: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research integrity and personnel safety. This document provides essential guidance on the proper disposal procedures for 3-Fluoro-N-methyl-L-alanine, a fluorinated amino acid derivative utilized in drug development and scientific research. Adherence to these protocols is critical to mitigate potential hazards and ensure regulatory compliance.
I. Understanding the Hazard Profile
Key Safety Considerations:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[1]
-
Avoid the formation of dust by handling the solid material in a well-ventilated area or a fume hood.[1]
-
Prevent the substance from entering the environment.[1]
II. Quantitative Data Summary
The following table summarizes key information for related compounds, which can serve as a conservative guide in the absence of specific data for this compound.
| Property | N-Methyl-L-alanine | 3-Fluoroaniline (Illustrative Fluorinated Amine) | General Guidance for Laboratory Waste |
| Molecular Formula | C4H9NO2 | C6H6FN | - |
| Appearance | Light yellow solid[2] | - | - |
| Hazards | May cause skin, eye, and respiratory irritation. | Harmful if swallowed, causes skin and eye irritation.[3] | Segregate incompatible chemicals.[4] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] | Store away from heat and ignition sources.[3] | Store in designated Satellite Accumulation Areas.[4] |
| Disposal Consideration | Should not be released into the environment.[2] | Chemical incinerator with afterburner and scrubber.[3] | Do not dispose of in regular trash or down the drain.[5] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled through a licensed hazardous waste disposal service. The following steps provide a procedural workflow for its collection and disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Halogenated Organic Waste" or more specifically "Fluorinated Organic Waste."
-
Ensure that this compound waste is not mixed with other non-halogenated or incompatible waste streams.[4]
-
-
Containerization:
-
Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.[5]
-
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Experimental workflow for handling this compound and generating waste.
Caption: Decision-making process for the proper segregation and disposal of laboratory chemical waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 3-Fluoro-N-methyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Fluoro-N-methyl-L-alanine. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar compounds.
| Protection Type | Required Equipment | Specifications & Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Gloves should be inspected for degradation before use. |
| Respiratory Protection | Not required under normal use with adequate ventilation. A NIOSH-approved N95 (or higher) particulate respirator is recommended if dust is generated. | Use in a well-ventilated area.[3][4] If engineering controls are insufficient, a respirator may be necessary.[4] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to minimize risk during the handling of this compound:
-
Preparation and Inspection:
-
Before handling, ensure you are familiar with the hazards of the substance by reviewing available safety data for similar compounds.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Inspect all PPE for integrity. Ensure gloves are free of tears or punctures.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling the Compound:
-
Don the required PPE as specified in the table above.
-
When weighing or transferring the solid material, avoid creating dust.[1][4] Use techniques that minimize aerosolization.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3][4]
-
-
Post-Handling Procedures:
-
After handling, wash your hands thoroughly with soap and water.[3][4]
-
Clean all spills immediately.[4] For dry spills, sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[1][4] Avoid generating dust during cleanup.[1][4]
-
Decontaminate work surfaces after use.
-
Remove and launder any contaminated clothing before reuse.[4]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.[3]
-
Ensure the waste container is compatible with the chemical and is kept closed when not in use.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow Diagram
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
